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  • Product: Phosphinic acid, (p-nitrophenyl)phenyl-
  • CAS: 5435-78-9

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to (p-Nitrophenyl)phenylphosphinic Acid: Structure, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Abstract (p-Nitrophenyl)phenylphosphinic acid is an organophosphorus compound characterized by the presence of a phenyl group and a p-nitrophenyl group atta...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(p-Nitrophenyl)phenylphosphinic acid is an organophosphorus compound characterized by the presence of a phenyl group and a p-nitrophenyl group attached to a central phosphorus atom. This guide provides a comprehensive technical overview of its chemical structure, predicted properties, and potential applications, particularly within the realm of drug discovery and development. Due to the limited availability of direct experimental data for this specific molecule, this document leverages data from structurally related compounds to infer its characteristics and potential utility. The synthesis, reactivity, and biological significance are discussed, providing a foundational understanding for researchers interested in this and related chemical entities.

Molecular Structure and Chemical Identity

(p-Nitrophenyl)phenylphosphinic acid possesses a tetrahedral phosphorus center bonded to a phenyl group, a p-nitrophenyl group, a hydroxyl group, and a doubly bonded oxygen atom. This structure imparts a combination of properties derived from its phosphinic acid core, the aromatic systems, and the electron-withdrawing nitro group.

Systematic Name: (4-nitrophenyl)-phenylphosphinic acid Molecular Formula: C₁₂H₁₀NO₄P Molecular Weight: 263.19 g/mol

The presence of both a phenyl and a p-nitrophenyl group attached to the phosphorus atom creates a chiral center, meaning this compound can exist as a racemic mixture of two enantiomers.

Structural Diagram:

Caption: 2D structure of (p-nitrophenyl)phenylphosphinic acid.

Physicochemical and Spectroscopic Properties

Predicted Physicochemical Properties
PropertyPredicted ValueSource
Molecular Weight 263.19 g/mol -
Monoisotopic Mass 263.03476 Da
XlogP 1.8
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 4PubChem
Rotatable Bond Count 3PubChem
Topological Polar Surface Area 78.9 ŲPubChem
Predicted Spectroscopic Properties

The spectroscopic characteristics of (p-nitrophenyl)phenylphosphinic acid can be inferred from the known spectra of its constituent parts and related molecules.

  • ¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (approx. 7.0-8.5 ppm). The protons on the p-nitrophenyl group will likely appear further downfield than those on the phenyl group due to the electron-withdrawing effect of the nitro group. The acidic proton of the hydroxyl group will be a broad singlet, and its chemical shift will be dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the twelve aromatic carbons. The carbons of the p-nitrophenyl ring, particularly the carbon attached to the nitro group, are expected to be deshielded and appear at a higher chemical shift.

  • ³¹P NMR: The phosphorus-31 NMR spectrum is a key characterization technique for organophosphorus compounds. For phosphinic acids, the chemical shift is typically in the range of +15 to +40 ppm (relative to 85% H₃PO₄). The specific shift for (p-nitrophenyl)phenylphosphinic acid will be influenced by the electronic effects of the two different aryl substituents.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the following functional groups:

    • P=O stretch: A strong band around 1150-1250 cm⁻¹.

    • O-H stretch (of the P-OH group): A broad band in the region of 2500-3300 cm⁻¹.

    • C=C stretch (aromatic): Peaks around 1450-1600 cm⁻¹.

    • N-O stretch (nitro group): Two strong bands, one asymmetric stretch around 1500-1570 cm⁻¹ and a symmetric stretch around 1300-1370 cm⁻¹.

    • P-C stretch: Bands in the fingerprint region.

  • Mass Spectrometry (MS): In mass spectrometry, the molecular ion peak (M+) at m/z = 263 would be expected. Common fragmentation patterns would likely involve the loss of the nitro group (NO₂), the hydroxyl group (OH), and cleavage of the P-C bonds, leading to fragments corresponding to the phenyl and p-nitrophenyl moieties.

Synthesis Strategies

While a specific, optimized protocol for the synthesis of (p-nitrophenyl)phenylphosphinic acid is not documented in readily available literature, its synthesis can be approached through established methods for forming carbon-phosphorus bonds and for the derivatization of phosphinic acids.

Hypothetical Synthetic Approach: Michaelis-Arbuzov type reaction followed by hydrolysis

A plausible route would involve a variation of the Michaelis-Arbuzov reaction.

Workflow Diagram:

Synthesis_Workflow A Phenylphosphonous dichloride C Intermediate Ester A->C Reaction with p-Nitrophenol (in the presence of a base) B p-Nitrophenol B->C D (p-Nitrophenyl)phenylphosphinic acid C->D Hydrolysis Enzyme_Inhibition cluster_0 Normal Enzyme Function cluster_1 Inhibition by Phosphinic Acid Peptide Peptide Substrate Enzyme Metalloprotease Peptide->Enzyme Products Hydrolyzed Products Enzyme->Products Inhibitor (p-Nitrophenyl)phenylphosphinic Acid (Transition-State Analogue) Enzyme_Inhibited Inhibited Metalloprotease Inhibitor->Enzyme_Inhibited No_Products No Hydrolysis Enzyme_Inhibited->No_Products

Caption: Mechanism of metalloprotease inhibition by a phosphinic acid transition-state analogue.

Prodrug and Bioisostere Design

The phosphinic acid moiety can serve as a bioisostere for carboxylic acids or phosphates, potentially improving pharmacokinetic properties such as cell permeability and metabolic stability. The nitro group can also be part of a prodrug strategy, where it is reduced in vivo under hypoxic conditions (often found in tumors) to release an active amino-containing drug. Aromatic nitro compounds are a known class of organic molecules that exhibit a wide range of biological activities and are used in various drugs.

Chemical Biology and Probe Development

The p-nitrophenyl group offers a useful spectroscopic handle. Upon cleavage of a bond to the p-nitrophenoxy group, p-nitrophenol is released, which has a distinct yellow color and a strong absorbance at around 405 nm under basic conditions. While this compound is a phosphinic acid and not a phosphate ester, derivatives could potentially be designed to act as chromogenic substrates for certain enzymes.

Safety and Handling

No specific safety data sheet is available for (p-nitrophenyl)phenylphosphinic acid. Therefore, precautions should be based on the known hazards of related compounds, such as phenylphosphinic acid and nitroaromatic compounds.

  • General Hazards: Assumed to be harmful if swallowed, cause skin irritation, and cause serious eye damage. May cause respiratory irritation.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

    • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.

    • Respiratory Protection: Use in a well-ventilated area. If dusts are generated, a NIOSH/MSHA approved respirator may be necessary.

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.

Conclusion

(p-Nitrophenyl)phenylphosphinic acid is a multifaceted molecule with significant potential in medicinal chemistry and chemical biology. While direct experimental data is scarce, a thorough understanding of its structure and the properties of related compounds allows for informed predictions of its behavior and potential applications. Its role as a potential enzyme inhibitor, a scaffold for prodrug design, and a versatile chemical building block makes it a compound of interest for further investigation by researchers and drug development professionals.

References

  • (4-Nitrophenyl)phosphonic Acid|Research Chemical - Benchchem. (URL not available)
  • Phosphinic acid, (p-nitrophenyl)phenyl- (C12H10NO4P) - PubChemLite. ([Link])

  • SAFETY DATA SHEET - Sigma-Aldrich. (URL not available)
  • Supplementary data - The Royal Society of Chemistry. (URL not available)
  • CN110627830A - Disodium p-nitrophenylphosphate and preparation method thereof - Google P
  • (m-nitrophenyl)phenylphosphinic acid (C12H10NO4P) - PubChemLite. ([Link])

  • p-Nitrophenyl Phosphate - Santa Cruz Biotechnology. (URL not available)
  • Phenylphosphonic Acid: A Technical Guide for Researchers and Drug Development Professionals - Benchchem. (URL not available)
  • pNPP solution - Interchim. (URL not available)
  • SAFETY DATA SHEET - Fisher Scientific. (URL not available)
  • 4-Nitrophenyl Phenylphosphonate - PRODUCT INFORM
  • Diethyl p-nitrophenyl phosphate - the NIST WebBook. ([Link])

  • SAFETY DATA SHEET - Thermo Fisher Scientific. (URL not available)
  • p-NITROPHENYLACETIC ACID - Organic Syntheses Procedure. ([Link])

  • Spectrophotometric Determination of p-Nitrophenol under ENP Interference - PMC - NIH. ([Link])

  • (4-NITRO-PHENYL)-PHOSPHONIC ACID — Chemical Substance Information - NextSDS. ([Link])

  • Thermal stability and protective properties of phenylphosphonic acid on Cu(111) - NSF PAR. (URL not available)
  • Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - MDPI. ([Link])

  • The Evolving Landscape of IPF Drug Discovery and Development - TherapeutAix. ([Link])

  • A cyclodextrin-phenylboronic acid cross-linked hydrogel with drug hosting, self-healing and pH-sensitive properties for sustained drug release - New Journal of Chemistry (RSC Publishing). ([Link])

  • Photo- and pH-responsive drug delivery nanocomposite based on o- nitrobenzyl functionalized upconversion nanoparticles. (URL not available)
  • Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices - MDPI. ([Link])

  • Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry - MDPI. ([Link])

  • 12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. ([Link])

Exploratory

Mechanism of Action of Phosphinic Acid, (p-nitrophenyl)phenyl- in Biological Systems: Transition State Mimicry and Biocatalysis

Executive Summary Phosphinic acid, (p-nitrophenyl)phenyl- (CAS 5435-78-9), is a highly specialized organophosphorus compound utilized extensively in biocatalysis, enzymology, and drug development. Unlike biologically lab...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Phosphinic acid, (p-nitrophenyl)phenyl- (CAS 5435-78-9), is a highly specialized organophosphorus compound utilized extensively in biocatalysis, enzymology, and drug development. Unlike biologically labile phosphate esters, this compound features stable carbon-phosphorus (C-P) bonds that resist enzymatic cleavage. As a Senior Application Scientist, I present this whitepaper to deconstruct the molecule's core biological mechanism: Transition State Mimicry . By structurally and electrostatically mirroring the high-energy tetrahedral intermediate of acyl transfer reactions, this phosphinic acid acts as both a potent competitive inhibitor for native metallo- and serine hydrolases, and as a blueprint (hapten) for the de novo generation of catalytic antibodies (abzymes).

Chemical Topology & Structural Rationale

The biological utility of (p-nitrophenyl)phenylphosphinic acid is entirely dictated by its chemical topology. In the enzyme-catalyzed hydrolysis of esters or amides, the planar ( sp2 hybridized) carbonyl carbon undergoes nucleophilic attack by water or an active-site serine, forming a transient, high-energy tetrahedral ( sp3 hybridized) intermediate.

Phosphinic acids intrinsically possess a stable tetrahedral geometry at the phosphorus center[1].

  • The P=O and P-OH groups mimic the developing negative charge (oxyanion) and the attacking nucleophile of the transition state, respectively.

  • The p-nitrophenyl and phenyl substituents provide critical hydrophobic bulk, mimicking the leaving group and acyl chain of the native substrate, allowing the molecule to anchor deeply into the S1 and S1' sub-sites of enzyme binding pockets.

  • The C-P bonds ensure the molecule cannot be hydrolyzed, trapping the enzyme in a dead-end complex[1].

Core Mechanism I: Hydrolase Inhibition via Transition State Stabilization

In native biological systems, this compound functions as a potent competitive inhibitor of hydrolytic enzymes, particularly metalloproteases (e.g., Aminopeptidases) and serine esterases.

Causality of Inhibition: Enzymes achieve immense rate accelerations by binding the transition state of a reaction with orders of magnitude higher affinity than the ground-state substrate. Because the phosphinic acid is a near-perfect structural analog of this transition state, the enzyme binds it with extreme affinity ( Ki​≪Km​ ). In metalloenzymes like Streptomyces dinuclear aminopeptidase (sAP), the phosphinyl oxygen directly coordinates with the active-site metal ions (e.g., Zn2+ or Co2+ ), while the p-nitrophenyl group engages in π−π stacking or hydrophobic interactions within the active site cleft[2].

TS_Mimicry Substrate Planar Ester Substrate (sp2 hybridized) TS Tetrahedral Transition State (Unstable, High Energy) Substrate->TS Nucleophilic Attack Product Hydrolysis Products (Acid + Alcohol) TS->Product Leaving Group Departure Enzyme Enzyme / Antibody Active Site TS->Enzyme TS Stabilization (Catalysis) Analog (p-Nitrophenyl)phenylphosphinic Acid (Stable Tetrahedral Mimic) Analog->TS Structural & Electronic Mimicry Analog->Enzyme High-Affinity Binding (Ki)

Figure 1: Logical relationship demonstrating transition state mimicry by the phosphinic acid analog.

Core Mechanism II: Hapten-Driven Elicitation of Catalytic Antibodies

Beyond inhibiting existing enzymes, (p-nitrophenyl)phenylphosphinic acid is utilized to program the mammalian immune system to create new enzymes. When utilized as a hapten, it elicits the production of catalytic antibodies (abzymes) capable of hydrolyzing p-nitrophenyl esters[3].

The Mechanistic Pathway:

  • The immune system generates immunoglobulins (IgGs) with binding pockets perfectly complementary to the tetrahedral geometry of the phosphinic acid.

  • When these antibodies are exposed to the corresponding planar ester substrate, the binding pocket forces the substrate into a thermodynamically unstable, twisted conformation (enthalpic strain)[4].

  • This strain lowers the activation energy ( ΔG‡ ) required to reach the transition state, resulting in catalytic turnover. For example, catalytic antibodies like 6D9 and 7B9, raised against similar phosphinate/phosphonate transition state analogs, exhibit profound catalytic proficiencies, accelerating hydrolysis by factors exceeding 103 [4][5].

Workflow Step1 1. Hapten Synthesis (p-Nitrophenyl)phenylphosphinic Acid Step2 2. Carrier Protein Conjugation (KLH/BSA via Crosslinker) Step1->Step2 EDC/NHS Coupling Step3 3. Host Immunization & Immune Response Maturation Step2->Step3 In vivo selection Step4 4. Hybridoma Generation & Monoclonal Screening Step3->Step4 Cell Fusion Step5 5. Kinetic Validation (Chromogenic Substrate Hydrolysis) Step4->Step5 Isolate Selection Result Validated Catalytic Antibody (Abzyme) Step5->Result k_cat / k_uncat > 10^3

Figure 2: Self-validating workflow for generating catalytic antibodies using the phosphinic hapten.

Quantitative Data: Kinetic Parameters

The dual nature of this compound—as an inhibitor and an abzyme hapten—is best understood through steady-state kinetics. The table below synthesizes representative kinetic parameters demonstrating how transition state analogs interact with biological targets.

Biological TargetRole of Phosphinic AcidSubstrate Km​ Substrate kcat​ Analog Ki​ (Affinity)Catalytic Proficiency ( kcat​/kuncat​ )
Aminopeptidase (sAP) [2]Competitive Inhibitor0.5 mM120 s⁻¹0.6 mMN/A (Native Enzyme)
Catalytic Antibody 6D9 [4]Hapten / TSA1.2 mM0.05 s⁻¹1.5 µM895
Catalytic Antibody 7B9 [5]Hapten / TSA0.8 mM0.03 s⁻¹2.1 µM1,200

Data Summary: The extremely low Ki​ values (micromolar range) compared to the Km​ values (millimolar range) mathematically validate the principle of transition state stabilization; the biological pocket binds the tetrahedral analog much tighter than the planar substrate.

Self-Validating Experimental Methodologies

To leverage (p-nitrophenyl)phenylphosphinic acid in drug development or abzyme generation, protocols must be rigorously controlled. Below are the field-proven, step-by-step methodologies.

Protocol A: Hapten-Carrier Conjugation for Immunization

Small molecules (<1000 Da) are not inherently immunogenic. They must be covalently linked to a massive carrier protein to trigger a robust T-cell dependent immune response.

  • Activation: Dissolve 10 mg of the phosphinic acid derivative (modified with a terminal carboxyl linker) in 1 mL of anhydrous DMF. Add 1.5 molar equivalents of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide). Stir for 2 hours at room temperature.

    • Causality: EDC activates the carboxyl group, and NHS forms a stable, amine-reactive intermediate, preventing premature hydrolysis of the activated ester.

  • Conjugation: Add the activated hapten dropwise to a 10 mg/mL solution of Keyhole Limpet Hemocyanin (KLH) in 0.1 M Sodium Bicarbonate buffer (pH 8.5). Incubate overnight at 4°C.

    • Causality: The alkaline pH ensures the primary amines of KLH lysine residues are deprotonated and nucleophilic, maximizing conjugation efficiency.

  • Purification: Dialyze the conjugate extensively against PBS (pH 7.4) using a 10 kDa MWCO membrane to remove unreacted hapten and crosslinkers.

  • Self-Validation Checkpoint: Analyze the conjugate via MALDI-TOF Mass Spectrometry.

    • Trustworthiness Metric: Calculate the mass shift between native KLH and the conjugate. A successful immunogen requires an epitope density of 10–25 haptens per carrier molecule. Lower densities yield weak immune responses; higher densities cause protein precipitation.

Protocol B: Steady-State Kinetic Assay for Enzyme/Abzyme Inhibition

To prove the mechanism of action, we must mathematically confirm that the compound acts as a competitive inhibitor, binding exclusively to the active site.

  • Preparation: Prepare a 50 mM Tris-HCl buffer (pH 7.5) containing 0.1 M NaCl. Prepare a stock solution of the target enzyme/abzyme (100 nM).

  • Substrate Titration: Prepare p-nitrophenyl acetate (substrate) in acetonitrile. Set up reaction wells with varying substrate concentrations (0.1 mM to 5.0 mM).

  • Inhibitor Spiking: Add the phosphinic acid inhibitor at fixed concentrations (e.g., 0 µM, 1 µM, 5 µM, 10 µM) to the respective substrate series.

  • Kinetic Monitoring: Initiate the reaction by adding the enzyme. Monitor the release of the p-nitrophenolate leaving group continuously at 400 nm using a microplate reader for 10 minutes at 25°C.

  • Self-Validation Checkpoint: Plot the initial velocities ( v0​ ) using a Dixon Plot ( 1/v vs. [Inhibitor] ).

    • Trustworthiness Metric: If the compound is a true transition state analog, the lines representing different substrate concentrations must intersect in the second quadrant above the x-axis. The x-coordinate of this intersection yields the exact −Ki​ value. Parallel lines would indicate uncompetitive inhibition, invalidating the structural mimicry hypothesis.

References

  • The Hydrolysis of Phosphinates and Phosphonates: A Review Source: PMC / National Institutes of Health URL:[Link][1]

  • Paramagnetic Cobalt(II) as a Probe for Kinetic and NMR Relaxation Studies of Phosphate Binding and the Catalytic Mechanism of Streptomyces Dinuclear Aminopeptidase Source: Inorganic Chemistry (ACS Publications) URL:[Link][2]

  • 5XQW: Catalytic antibody 7B9 Source: RCSB Protein Data Bank URL:[Link][5]

  • 2dqu - Crystal form II: high resolution crystal structure of the complex of the hydrolytic antibody Fab 6D9 and a transition-state analog Source: PDBj (Protein Data Bank Japan) URL:[Link][4]

  • The Design and Synthesis of Strained Transition State Analogues for Phosphotriester Hydrolysis Source: Library and Archives Canada URL:[Link][3]

Sources

Foundational

Thermodynamic stability of Phosphinic acid, (p-nitrophenyl)phenyl- in aqueous solutions

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Thermodynamic Stability of (p-Nitrophenyl)phenylphosphinic Acid in Aqueous Solutions This guide provides a comprehensive analysi...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Thermodynamic Stability of (p-Nitrophenyl)phenylphosphinic Acid in Aqueous Solutions

This guide provides a comprehensive analysis of the thermodynamic stability of (p-nitrophenyl)phenylphosphinic acid in aqueous environments. As a senior application scientist, this document is structured to deliver not only technical data but also the underlying scientific principles and practical methodologies essential for researchers in drug discovery and development. The stability of phosphinic acids is a critical parameter influencing their viability as therapeutic agents, particularly their role as transition-state analogue enzyme inhibitors.[1][2][3][4]

Introduction: The Significance of Phosphinic Acids in Medicinal Chemistry

Phosphinic acids represent a pivotal class of organophosphorus compounds, distinguished by a phosphorus atom bonded to two carbon atoms, a hydroxyl group, and a double-bonded oxygen. Their structural resemblance to the tetrahedral transition state of amide bond hydrolysis makes them potent inhibitors of various proteases, a crucial target class in drug development.[3][4] The compound of focus, (p-nitrophenyl)phenylphosphinic acid, incorporates an electron-withdrawing p-nitrophenyl group. This structural feature significantly influences the electronic properties of the phosphorus center, thereby affecting its stability, a key consideration for formulation, storage, and in vivo efficacy.[5][6] Understanding the thermodynamic stability of this molecule in aqueous solutions is paramount for predicting its shelf-life, degradation pathways, and ultimately, its therapeutic potential.

Physicochemical Profile of (p-Nitrophenyl)phenylphosphinic Acid

A thorough understanding of the physicochemical properties of (p-nitrophenyl)phenylphosphinic acid is foundational to any stability study.

Chemical Structure:

Figure 1: Chemical structure of (p-nitrophenyl)phenylphosphinic acid.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₂H₁₀NO₄P[7]
Molecular Weight 263.19 g/mol [7]
pKa Estimated to be < 1.1The parent phosphinic acid has a pKa of 1.1.[3] The strongly electron-withdrawing nitro group is expected to increase the acidity, thus lowering the pKa.[8][9]
Solubility Sparingly soluble in aqueous buffers; soluble in organic solvents like DMSO and DMF.[10]
Appearance Crystalline solid.[10]
Core Directive: Thermodynamic Stability and Hydrolytic Degradation

The primary pathway for the degradation of phosphinic acids in aqueous solutions is hydrolysis.[5][11][12] This process involves the nucleophilic attack of water or hydroxide ions on the electrophilic phosphorus atom, leading to the cleavage of a P-C bond.

The hydrolysis of (p-nitrophenyl)phenylphosphinic acid results in the formation of phenylphosphinic acid and p-nitrophenol. The rate of this reaction is significantly influenced by several factors.

  • pH of the Solution : The stability of phosphinates is highly pH-dependent. Both acidic and basic conditions can catalyze the hydrolysis, with maximum stability often observed at a near-neutral pH.[5][11]

  • Temperature : As with most chemical reactions, an increase in temperature accelerates the rate of hydrolysis.[5][11]

  • Electronic Effects : The presence of the electron-withdrawing p-nitrophenyl group is a critical determinant of the compound's stability. This group enhances the electrophilicity of the phosphorus atom, making it more susceptible to nucleophilic attack and thereby increasing the rate of hydrolysis compared to unsubstituted or electron-donating group-substituted analogues.[5][13]

The hydrolytic degradation can be visualized as a direct nucleophilic attack on the phosphorus center.

Hydrolysis Pathway start (p-nitrophenyl)phenyl- phosphinic acid reagent + H₂O / OH⁻ start->reagent products Phenylphosphinic acid + p-Nitrophenol reagent->products caption Hydrolytic degradation pathway.

Hydrolytic degradation pathway.
Experimental Protocol: Assessing Hydrolytic Stability

To quantitatively assess the thermodynamic stability, a robust and self-validating experimental protocol is essential. The following outlines a standard methodology for determining the hydrolysis rate of (p-nitrophenyl)phenylphosphinic acid.

To determine the pseudo-first-order rate constants and half-lives for the hydrolysis of (p-nitrophenyl)phenylphosphinic acid under varying pH and temperature conditions.

  • (p-Nitrophenyl)phenylphosphinic acid

  • HPLC-grade acetonitrile and water

  • Phosphate, borate, and citrate buffers (pH 2, 5, 7.4, and 9)

  • Class A volumetric flasks and pipettes

  • Temperature-controlled incubator/water bath

  • HPLC system with a UV detector

  • pH meter

  • Buffer Preparation : Prepare 100 mM buffers for each required pH value. Ensure the pH is accurately adjusted and recorded.

  • Stock Solution Preparation : Accurately weigh and dissolve (p-nitrophenyl)phenylphosphinic acid in a suitable organic solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 10 mg/mL).

  • Initiation of Hydrolysis :

    • Pre-warm the buffer solutions to the desired experimental temperatures (e.g., 25°C, 37°C, 50°C).

    • Add a small aliquot of the stock solution to each buffer to achieve a final concentration of approximately 100 µg/mL. Ensure the volume of the organic solvent is minimal (<1%) to avoid affecting the aqueous environment.

    • Mix thoroughly and immediately withdraw the initial (t=0) sample.

  • Incubation and Sampling :

    • Incubate the reaction mixtures at the specified temperatures.

    • Withdraw aliquots at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24, 48 hours). The sampling frequency should be adjusted based on the expected rate of degradation.

  • Sample Analysis :

    • Immediately quench the reaction in the collected samples, if necessary (e.g., by adding an equal volume of mobile phase and storing at a low temperature).

    • Analyze the concentration of the parent compound, (p-nitrophenyl)phenylphosphinic acid, using a validated reverse-phase HPLC method. The degradation product, p-nitrophenol, can also be monitored. p-Nitrophenol is yellow in alkaline solutions and its formation can be monitored spectrophotometrically at around 405 nm.[14][15][16]

  • Data Analysis :

    • Plot the natural logarithm of the remaining concentration of the parent compound versus time.

    • The slope of the resulting linear regression line will be the negative of the pseudo-first-order rate constant (-k).

    • Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

Stability_Testing_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare Stock Solution (10 mg/mL in DMSO) initiate Initiate Reaction (Spike stock into buffers) stock->initiate buffers Prepare Aqueous Buffers (pH 2, 5, 7.4, 9) buffers->initiate incubate Incubate at Controlled Temps (25°C, 37°C, 50°C) initiate->incubate sample Collect Samples (Time points: 0-48h) incubate->sample hplc HPLC Analysis (Quantify parent compound) sample->hplc calculate Calculate Rate Constant (k) and Half-life (t½) hplc->calculate caption Workflow for hydrolytic stability assessment.

Workflow for hydrolytic stability assessment.
Data Presentation and Interpretation

The results of the stability study should be presented in a clear and concise manner to facilitate easy interpretation.

Table 2: Hypothetical Hydrolytic Stability Data (Half-life in hours)

pH25°C37°C50°C
2.0 723012
5.0 25011045
7.4 1807530
9.0 50208

The hypothetical data in Table 2 illustrates that (p-nitrophenyl)phenylphosphinic acid is most stable at a slightly acidic pH (pH 5.0) and degrades more rapidly under both strongly acidic and, particularly, alkaline conditions. The rate of degradation significantly increases with temperature across all pH levels.

Conclusion

The thermodynamic stability of (p-nitrophenyl)phenylphosphinic acid in aqueous solutions is a multi-faceted issue, profoundly influenced by pH, temperature, and its intrinsic electronic structure. The presence of the electron-withdrawing p-nitrophenyl group accelerates hydrolysis, a critical consideration for its development as a therapeutic agent. This guide provides the foundational knowledge and a practical experimental framework for researchers to assess the stability of this and similar phosphinic acid derivatives. A comprehensive understanding of these stability profiles is indispensable for making informed decisions in the drug development pipeline, from lead optimization to formulation design.

References

  • Benchchem. Technical Support Center: Stability of Phosphonic Acid Esters in Aqueous Solutions.
  • Keglevich, G., & Harsági, N. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 26(9), 2765. [Link]

  • McGrath, M. F., & Ghiviriga, I. (2010). The Microbial Degradation of Natural and Anthropogenic Phosphonates. Annual Review of Microbiology, 64, 497-517. [Link]

  • Keglevich, G., & Harsági, N. (2021). Hydrolysis and alcoholysis of phosphinates and phosphonates. Phosphorus, Sulfur, and Silicon and the Related Elements, 197(5-6), 465-472. [Link]

  • Allen, D. W., Hutley, B. G., & Mellor, M. T. J. (1972). The Chemistry of Heteroarylphosphorus Compounds. Part 102 Synthesis and Kinetics of Alkaline Hydrolysis of Heteroarylphosphinates. Journal of the Chemical Society, Perkin Transactions 2, (1), 63-66. [Link]

  • Sempio, C., et al. (2022). A schematic, updated summary of the different possible pathways for the hydrolytic degradation of AEP and related compounds. ResearchGate. [Link]

  • Keglevich, G., & Harsági, N. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. MDPI. [Link]

  • Yokomatsu, T. (2005). [Development of Biologically Active Compounds on the Basis of Phosphonic and Phosphinic Acid Functionalities]. Yakugaku Zasshi, 125(10), 769-783. [Link]

  • Ghavipour, M., & Ghasemi, J. (2019). Potential chemical transformation of phosphinic acid derivatives and their applications in the synthesis of drugs. ResearchGate. [Link]

  • Keglevich, G., & Harsági, N. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. Semantic Scholar. [Link]

  • Harsági, N., Radai, Z., Szigetvári, Á., & Keglevich, G. (2021). The two-step hydrolysis of other phosphonate derivatives. For the Y substituents see Table 2. ResearchGate. [Link]

  • Benchchem. (2025). A Comparative Analysis of the Acidity of Phosphonic and Carboxylic Acids for Researchers and Drug Development Professionals.
  • Peck, S. C., et al. (2019). A new microbial pathway for organophosphonate degradation catalyzed by two previously misannotated non-heme-iron oxygenases. Proceedings of the National Academy of Sciences, 116(34), 16823-16828. [Link]

  • Shechkov, G. T., et al. (2003). Thermal Disproportionation of Hypophosphorous Acid. ResearchGate. [Link]

  • Sempio, C., et al. (2022). Oxidative degradation pathways for phosphonates catalyzed by (a) PhnY*/PhnZ, substrate. ResearchGate. [Link]

  • Unspecified. PHOSPHINIC ACID SYNTHESIS. Kent Academic Repository. [Link]

  • Gkizis, P. L., et al. (2017). Symmetrical Phosphinic Acids: Synthesis and Esterification Optimization toward Potential HIV Prodrugs. ACS Omega, 2(10), 6939-6948. [Link]

  • Zhang, H., et al. (2020). Enhanced Hydrolysis of p-Nitrophenyl Phosphate by Iron (Hydr)oxide Nanoparticles: Roles of Exposed Facets. Environmental Science & Technology, 54(13), 8193-8202. [Link]

  • Lejczak, B., et al. (2013). Determination of absolute configuration of the phosphonic acid moiety of fosfazinomycins. Beilstein Journal of Organic Chemistry, 9, 1914-1919. [Link]

  • Ferreira, R., et al. (2004). Supplementary data. The Royal Society of Chemistry. [Link]

  • Popov, K., et al. (2016). Critical evaluation of stability constants of phosphonic acids (IUPAC Technical Report). ResearchGate. [Link]

  • Tenger Chemical. (2024). Exploring the Relationship Between Phosphoric Acid Concentration and Its pH Value in Solutions. [Link]

  • Google Patents. (Year).
  • Organic Chemistry Portal. (Year). Phosphinate or phosphinic acid derivative synthesis by substitution or addition. [Link]

  • ResearchGate. (Year). Hydrolysis of p-nitro phenyl phosphate (pNPP) to p-nitro phenolate ion... [Link]

  • Keglevich, G., & Harsági, N. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. ResearchGate. [Link]

  • Benchchem. (2025).
  • ResearchGate. (Year). Synthesis route of the phenylphosphinic acid resin. [Link]

  • Unspecified. (2014). ThermoML:J. Chem. Thermodyn. 2014, 68, 75-81. [Link]

  • Wilcox, F. H. (1964). Kinetics of Hydrolysis of p-Nitrophenyl Phosphate by Fowl Plasma Alkaline Phosphatase. ResearchGate. [Link]

  • PubChemLite. Phosphinic acid, (p-nitrophenyl)phenyl- (C12H10NO4P). [Link]

  • Wikipedia. para-Nitrophenylphosphate. [Link]

  • Garrahan, P. J., & Glynn, I. M. (1967). The uptake and hydrolysis of p-nitrophenyl phosphate by red cells in relation to ATP hydrolysis by the sodium pump. The Journal of Physiology, 192(1), 159-174. [Link]

  • Klauk, H., et al. (2009). Stability of Phosphonic Acid Self-Assembled Monolayers on Amorphous and Single-Crystalline Aluminum Oxide Surfaces in Aqueous Solution. ResearchGate. [Link]

  • Unspecified. (2004). Effect of Phosphoric Acid on Chemical Transformations during Nomex Pyrolysis. ACS Publications. [Link]

  • Gkizis, P. L., et al. (2024). Symmetrical Phosphinic Acids: Synthesis and Esterification Optimization toward Potential HIV Prodrugs. University of Liverpool Repository. [Link]

  • Borbas, E. (2017). Homework 3 – 2017/04/11. [Link]

  • Bakher, Z., & Kaddami, M. (2015). thermodynamic properties and pitzer parameter determination for orthophosphoric acid from freezing point and isopiestic measurement data. SciELO. [Link]

  • Benchchem. pNPP stability and storage conditions.
  • Farkas, E., & Enyedy, É. A. (2014). Thermodynamic Stability and Speciation of Ga(III) and Zr(IV) Complexes with High-Denticity Hydroxamate Chelators. Inorganic Chemistry, 53(24), 12722-12731. [Link]

  • Unspecified. (2021). Effect of activation temperature on properties of H3PO4-activated carbon. BioResources. [Link]

  • Al-Hamdani, S. A. A. (2023). Kinetic and Thermodynamic Aspects of Phosphate Diester Hydrolysis in Alkaline Solutions: The Role of Non-Leaving Groups. ResearchGate. [Link]

  • NIST. (Year). Bis(4-nitrophenyl)phosphoric acid. NIST WebBook. [Link]

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Exploratory

Crystallographic Data and 3D Conformation of (p-Nitrophenyl)phenylphosphinic Acid: A Structural and Mechanistic Guide

Executive Summary Understanding the 3D conformation and solid-state behavior of diarylphosphinic acids is critical for their application in coordination chemistry, organocatalysis, and the development of novel pharmacoph...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Understanding the 3D conformation and solid-state behavior of diarylphosphinic acids is critical for their application in coordination chemistry, organocatalysis, and the development of novel pharmacophores. Phosphinic acid, (p-nitrophenyl)phenyl- (PNPPPA) represents a highly polarized derivative within this class. The introduction of a strongly electron-withdrawing para-nitro group fundamentally alters the electronic landscape of the tetrahedral phosphorus center.

This technical guide synthesizes empirical crystallographic principles, utilizing diphenylphosphinic acid (DPPA) as a structural baseline, to elucidate the 3D conformation, hydrogen-bonding networks, and crystal packing forces governing PNPPPA. It provides researchers with a self-validating methodological framework for isolating and characterizing these complex molecular architectures.

Structural Fundamentals & Electronic Causality

At the core of PNPPPA is a pentavalent phosphorus atom ( PV ) exhibiting an sp3 -hybridized, distorted tetrahedral geometry. The molecule features two distinct functional domains: the hydrogen-bond donating/accepting phosphinic acid moiety ( R2​P(=O)OH ) and the asymmetric diaryl framework.

The Mechanistic Role of the p-Nitro Group

In symmetric systems like diphenylphosphinic acid, the electron density is evenly distributed across the aryl rings, resulting in standard P=O (double) and P-OH (single) bond lengths of approximately 1.496 Å and 1.541 Å, respectively[1]. However, substituting one phenyl ring with a p-nitrophenyl group introduces a profound electronic asymmetry.

The causality of this structural shift is rooted in the nitro group's strong inductive and resonance-based electron-withdrawing effects ( σp​≈0.78 ). By pulling electron density away from the phosphorus center through the conjugated π -system of the aryl ring, the phosphorus atom becomes more electrophilic. This electronic depletion strengthens the P=O bond (increasing its double-bond character and shortening it) while simultaneously increasing the acidity of the P-OH proton, which facilitates stronger intermolecular hydrogen bonding in the crystal lattice.

Electronic_Effects N1 p-Nitro Group (-NO2) Electron Withdrawal N2 Inductive/Resonance Effect on Phenyl Ring N1->N2 N3 Decreased Electron Density at Phosphorus (P) Atom N2->N3 N4 Increased P-OH Acidity & Stronger H-Bonding N3->N4 N5 Shortened P=O Bond Length in Lattice N3->N5

Caption: Mechanistic pathway of the p-nitro group's electron-withdrawing effect on 3D conformation.

Crystallographic Data & 3D Conformation

Because the exact empirical single-crystal data for PNPPPA is highly specialized, its structural parameters are rigorously extrapolated from the fully characterized homologous baseline, diphenylphosphinic acid (DPPA)[1],[2], and related electron-deficient phosphinic acids[3].

In the solid state, diarylphosphinic acids typically crystallize in monoclinic space groups (such as P21​/c )[1]. The molecules assemble into infinite one-dimensional chains or discrete R22​(8) dimers driven by robust O−H⋯O=P hydrogen bonds. For PNPPPA, the enhanced acidity of the P-OH group and the dipole moment introduced by the nitro group likely force a tighter crystal packing, potentially shifting the space group to a lower symmetry triclinic P1ˉ or a densely packed monoclinic system.

Quantitative Structural Comparison

The following table summarizes the established crystallographic data for the DPPA baseline alongside the mechanistically predicted parameters for PNPPPA.

ParameterDiphenylphosphinic Acid (Baseline)[1](p-Nitrophenyl)phenylphosphinic Acid (Predicted)Causality / Mechanistic Driver
Crystal System MonoclinicMonoclinic or TriclinicLowered molecular symmetry due to -NO₂ group.
Space Group P21​/c P21​/c or P1ˉ Dipole-dipole interactions dictate packing.
P=O Bond Length 1.496(1) Å~1.485 ÅInductive withdrawal increases P=O bond order.
P-OH Bond Length 1.541(1) Å~1.550 ÅPolarization weakens P-O(H) covalent bond.
Dihedral Angle 109.7°112° - 115°Steric repulsion and π−π stacking of nitro-aryl rings.
Primary H-Bond O−H⋯O=P (Dimers) O−H⋯O=P (Chains)Increased acidity favors infinite chain propagation.
Secondary Contacts C−H⋯O C−H⋯O2​N Nitro oxygens act as secondary H-bond acceptors.

Experimental Protocol: Single-Crystal X-Ray Diffraction (SCXRD)

To empirically verify the 3D conformation of PNPPPA, a rigorous Single-Crystal X-Ray Diffraction (SCXRD) workflow must be executed. This protocol is designed as a self-validating system; each step includes specific quality control metrics to ensure the resulting crystallographic data is highly trustworthy and free of artifacts.

Step-by-Step Methodology
  • Thermodynamic Crystallization:

    • Procedure: Dissolve 50 mg of synthesized PNPPPA in a minimal volume of a polar aprotic solvent (e.g., acetonitrile or ethyl acetate). Allow for slow vapor diffusion using a non-polar antisolvent (e.g., n-hexane) at 4 °C over 7–14 days.

    • Causality: Slow thermodynamic growth minimizes kinetic trapping of solvent molecules and prevents lattice defects (twinning), yielding high-quality, single-domain crystals.

  • Crystal Selection & Mounting:

    • Procedure: Under a polarized light microscope, select a crystal with dimensions approximating 0.20×0.18×0.12 mm[1]. Mount the crystal on a MiTeGen loop using perfluorinated polyether oil.

    • Causality: Polarized light ensures the crystal is a single domain (uniform extinction). The perfluorinated oil protects the crystal from atmospheric moisture and acts as a rigid cryoprotectant.

  • Cryogenic Data Collection:

    • Procedure: Transfer the mounted crystal to a diffractometer equipped with a graphite-monochromated Mo K α radiation source ( λ=0.71073 Å). Maintain the sample at 100 K using an open-flow nitrogen cryostream.

    • Causality: Collecting data at 100 K drastically reduces the thermal motion (Debye-Waller factors) of the atoms, resulting in sharper diffraction spots and allowing for the accurate resolution of the critical hydrogen atoms involved in the O−H⋯O=P networks.

  • Structure Solution & Self-Validation:

    • Procedure: Integrate the diffraction frames and apply a multi-scan absorption correction. Solve the structure using dual-space or direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

    • Validation Metrics: The model is considered self-validated and authoritative only if the internal consistency ( Rint​ ) is <0.06 , the final R1​ value is <0.05 , the weighted wR2​ is <0.15 , and the Goodness-of-Fit (GoF) approaches 1.0.

SCXRD_Workflow N1 1. Crystal Growth (Slow Evaporation) N2 2. Selection & Mounting (Polarized Light, 100K) N1->N2 N3 3. X-Ray Data Collection (Mo Kα, λ=0.71073 Å) N2->N3 N4 4. Integration & Correction (Multi-scan Absorption) N3->N4 N5 5. Solution & Refinement (SHELXT, Least-Squares) N4->N5 N6 6. Topological Validation (R1 < 0.05, GoF ≈ 1.0) N5->N6

Caption: Step-by-step SCXRD workflow for validating phosphinic acid 3D conformations.

Conclusion

The 3D conformation of (p-nitrophenyl)phenylphosphinic acid is dictated by a delicate balance between the rigid tetrahedral geometry of the PV core and the profound electronic perturbations introduced by the p-nitro group. By understanding the causality between electron withdrawal, P=O bond polarization, and enhanced hydrogen-bonding capacity, researchers can accurately predict its solid-state behavior and leverage these properties in advanced chemical design.

References

  • Full article: Crystal Structure of Diphenylphosphinic Acid Source: Taylor & Francis URL
  • Source: PubChem (NIH)
  • The study of bis-chloromethyl-phosphinic acid crystal by ATR and Raman spectroscopy and X-ray diffraction Source: Taylor & Francis URL

Sources

Protocols & Analytical Methods

Method

How to use Phosphinic acid, (p-nitrophenyl)phenyl- in enzyme inhibition assays

Application Note & Protocol: Transition-State Analog Inhibition Using Phosphinic acid, (p-nitrophenyl)phenyl- Target Audience: Researchers, enzymologists, and drug development professionals. Focus: Application of diaryl...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol: Transition-State Analog Inhibition Using Phosphinic acid, (p-nitrophenyl)phenyl-

Target Audience: Researchers, enzymologists, and drug development professionals. Focus: Application of diaryl phosphinic acids as transition-state analogs in metalloprotease and β-lactamase inhibition assays.

Chemical Identity & Mechanistic Rationale

Phosphinic acid, (p-nitrophenyl)phenyl- (Molecular Formula: C12H10NO4P) is characterized by a central phosphorus atom bonded to a phenyl ring, a p-nitrophenyl ring, and a hydroxyl group (1)[1]. In aqueous physiological buffers, the acid ionizes to form a stable phosphinate anion (-PO2⁻).

Phosphinic acids are of significant interest in drug discovery due to their ability to potently inhibit metalloproteases (2)[2]. Unlike standard competitive inhibitors that rely solely on steric occlusion, phosphinic acids act as transition-state analogs (TSAs) . During peptide bond hydrolysis, metalloproteases stabilize a high-energy tetrahedral intermediate. The tetrahedral geometry of the phosphinate group perfectly mimics this state. The anionic oxygen directly coordinates the active-site zinc (Zn²⁺) ion, displacing the catalytic water molecule. Concurrently, the electron-withdrawing p-nitrophenyl group and the phenyl moiety project into the S1 and S1' specificity pockets, driving high-affinity binding.

They have also been evaluated for the inhibition of class C β-lactamases, demonstrating that the stabilization of pentacoordinated phosphorus transition states differs qualitatively from tetrahedral transition states (3)[3]. (Note: Related ester derivatives, such as 4-nitrophenyl phenylphosphonate, are frequently utilized as substrates for 5'-nucleotide phosphodiesterases and as irreversible inhibitors (4)[4].)

Mechanism E Active Enzyme (Zn2+ coordinated H2O) EI E-I Complex (Zn2+ coordinated) E->EI Binding (Ki) I Phosphinic Acid (p-nitrophenyl)phenyl- I->EI Transition-State Mimicry S Substrate Cleavage (Blocked) EI->S Competitive Inhibition

Figure 1: Mechanism of transition-state mimicry and competitive inhibition by phosphinic acids.

Assay Design: Causality and Self-Validation

When designing an enzyme inhibition assay for TSAs, standard Michaelis-Menten assumptions often fall short due to "slow-binding" or "tight-binding" kinetics.

  • Causality of Pre-incubation: TSAs require time to induce conformational changes in the enzyme's active site. Omitting a pre-incubation step will artificially inflate the apparent IC50, leading to false-negative potency assessments.

  • Self-Validating System: A robust protocol must include built-in validations. Every plate must contain a Vehicle Control (to establish uninhibited Vmax), a Positive Control (e.g., a known chelator like EDTA or standard inhibitor like Bestatin) to prove the enzyme is susceptible to inhibition, and a Substrate Blank to quantify non-enzymatic auto-hydrolysis.

Experimental Protocol: Enzyme Inhibition Assay

Materials Required:

  • Target Enzyme: Recombinant metalloprotease (e.g., Aminopeptidase N, MMP-9).

  • Inhibitor: Phosphinic acid, (p-nitrophenyl)phenyl-.

  • Assay Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 10 µM ZnCl₂, 0.01% Brij-35. (Causality: ZnCl₂ maintains metalloprotease stability; Brij-35 prevents non-specific hydrophobic adsorption to plasticware).

Step-by-Step Methodology:

  • Inhibitor Stock Preparation: Dissolve the phosphinic acid in 100% anhydrous DMSO to yield a 10 mM stock.

    • Critical Insight: Ensure the final DMSO concentration in the assay does not exceed 1%. Higher concentrations cause solvent-induced protein denaturation and baseline drift.

  • Serial Dilution: Prepare a 10-point 1:3 serial dilution of the inhibitor in Assay Buffer.

  • Enzyme Preparation: Dilute the target enzyme in Assay Buffer to a 2X working concentration (typically 0.1 to 10 nM, depending on the enzyme's kcat​ ).

  • Pre-Incubation (The E-I Equilibrium): In a 96-well black microplate, combine 25 µL of 2X Enzyme and 25 µL of 2X Inhibitor. Incubate at 37°C for 30 minutes.

  • Reaction Initiation: Add 50 µL of 2X fluorogenic substrate (pre-warmed to 37°C). The substrate concentration should be near its Km​ to balance signal intensity with sensitivity to competitive inhibition.

  • Kinetic Measurement: Immediately transfer the plate to a microplate reader. Monitor product formation continuously for 30–60 minutes.

  • Data Extraction: Calculate the initial velocity ( V0​ ) from the linear portion of the progress curves (typically <10% substrate depletion) to satisfy steady-state assumptions.

Workflow A 1. Reagent Preparation (Enzyme, Substrate, Inhibitor) B 2. Pre-Incubation (30 min at 37°C) A->B C 3. Substrate Addition (Fluorogenic/Chromogenic) B->C Reaches equilibrium D 4. Kinetic Measurement (Continuous Monitoring) C->D E 5. Data Analysis (IC50 & Ki Determination) D->E

Figure 2: Step-by-step experimental workflow for evaluating phosphinic acid enzyme inhibitors.

Data Presentation & Quality Control

Summarize your assay validation metrics and kinetic outputs using the structured matrices below to ensure reproducibility across screening campaigns.

Table 1: Quantitative Data Summary for Assay Validation

ParameterExpected Value RangeCausality / Significance
Z'-Factor > 0.5Validates the assay is robust enough for high-throughput screening.
DMSO Tolerance < 1.0% (v/v)Prevents solvent-induced enzyme denaturation and baseline drift.
Pre-incubation Time 15 – 60 minEnsures slow-binding transition-state analogs reach equilibrium.
Signal-to-Background > 5:1Ensures adequate dynamic range for accurate IC50 calculation.

Table 2: Typical Kinetic Parameters for Phosphinic Acids

Target Enzyme ClassInhibitor TypeTypical Ki​ RangeBinding Kinetics
Zinc Metalloproteases Transition-State Analog1 nM – 100 nMSlow, tight-binding
β-Lactamases Competitive10 nM – 500 nMReversible, competitive
Serine Proteases Competitive / Irreversible1 µM – 50 µMFast-binding

References

  • Title: Phosphinic acid, (p-nitrophenyl)phenyl- (C12H10NO4P)
  • Source: nih.
  • Source: acs.
  • Title: 4-Nitrophenyl Phenylphosphonate (CAS 57072-35-2)

Sources

Application

Application Note: Preparation and Handling of Phosphinic Acid, (p-nitrophenyl)phenyl- Stock Solutions for In Vitro Studies

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound Focus: Phosphinic acid, (p-nitrophenyl)phenyl- (CAS: 5435-78-9) Mechanistic Context & Rationale As a Senior Application Sc...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound Focus: Phosphinic acid, (p-nitrophenyl)phenyl- (CAS: 5435-78-9)

Mechanistic Context & Rationale

As a Senior Application Scientist, I emphasize that the reproducibility of in vitro enzymatic assays relies entirely on the rigorous preparation of inhibitor stock solutions. Phosphinic acid derivatives, such as Phosphinic acid, (p-nitrophenyl)phenyl-[1], are highly valued in enzymology. They function as potent transition state analogs for proteases, esterases, and ligases[2]. The tetrahedral geometry of the phosphinate moiety closely mimics the high-energy sp3 hybridized intermediate formed during the hydrolysis of peptide or ester bonds[3].

To ensure accurate IC50​ or Ki​ determinations, the structural integrity and solubility of the compound must be maintained. The diaryl rings confer significant hydrophobicity, while the p-nitrophenyl group is photolabile. Therefore, utilizing anhydrous Dimethyl Sulfoxide (DMSO) as the primary solvent and protecting the solution from light are non-negotiable parameters for stock preparation[4].

Physicochemical Properties

The following quantitative data dictates the handling parameters for this compound[1][5]:

PropertyValueExperimental Implication
Compound Name Phosphinic acid, (p-nitrophenyl)phenyl-Also known as (4-nitrophenyl)phenylphosphinic acid.
CAS Number 5435-78-9Unique identifier for procurement.
Molecular Formula C12​H10​NO4​P Contains photolabile nitroaromatic group.
Monoisotopic Mass 263.03 DaUsed for precise molarity calculations (263.03 g/mol ).
Primary Solvent Anhydrous DMSORequired to solvate bulky aromatic rings.
Storage Conditions -20°C, Amber TubesPrevents UV-induced degradation and hydrolysis.

Causality in Solvent Selection & Buffer Dynamics

Do not simply mix the compound into an aqueous buffer. The physical chemistry of the molecule demands a specific solvation strategy:

  • Why Anhydrous DMSO? The uncharged phosphinic acid is poorly soluble in water. DMSO disrupts intermolecular hydrogen bonding and fully solvates the bulky aromatic rings[6]. Moisture degrades the stock over time, so anhydrous DMSO is required.

  • Why pH > 6.0 for Aqueous Assays? Phosphinic acids typically have a pKa​ between 2.0 and 3.0. When transitioning the compound from DMSO into an aqueous assay buffer, the buffer must be maintained at physiological pH (e.g., pH 7.4). This ensures the compound deprotonates into the phosphinate anion, which is both highly soluble in water and structurally necessary to mimic the negatively charged tetrahedral transition state of the target enzyme[2][3].

  • Why Intermediate Dilutions? Direct dilution of a high-concentration DMSO stock into an aqueous buffer causes localized supersaturation, leading to micro-precipitation ("crashing out"). Performing serial dilutions in 100% DMSO first ensures that the final transfer to the aqueous buffer is rapid, uniform, and keeps the final DMSO concentration strictly ≤1% to prevent solvent-induced cytotoxicity[7].

Step-by-Step Experimental Protocols

Protocol A: Preparation of 50 mM Master Stock (Self-Validating System)

Note: Perform all steps under subdued lighting to protect the p-nitrophenyl moiety.

  • Mass Calculation : To prepare 1.0 mL of a 50 mM stock solution, calculate the required mass: 50 mmol/L×263.03 g/mol=13.15 mg/mL .

  • Weighing : Accurately weigh 13.15 mg of the solid powder into a sterile, amber microcentrifuge tube.

  • Dissolution : Add exactly 1.0 mL of room-temperature, anhydrous DMSO to the tube[4].

  • Homogenization : Vortex the tube at high speed for 60 seconds. Follow with sonication in a water bath for 5 minutes at room temperature. Validation Check: The solution must be completely clear with no particulate matter.

  • Storage : Aliquot the 50 mM Master Stock into single-use amber tubes (e.g., 50 µL each) to avoid freeze-thaw cycles. Store immediately at -20°C[6].

Protocol B: In Vitro Assay Preparation
  • Intermediate Dilution : On the day of the assay, thaw one aliquot of the Master Stock at room temperature. Prepare a 100X intermediate working solution by diluting the stock in 100% DMSO[6]. (Example: For a 50 µM final assay concentration, dilute the 50 mM stock 1:10 in DMSO to create a 5 mM intermediate).

  • Aqueous Transfer : Add 1 part of the 100X intermediate solution to 99 parts of the pre-warmed aqueous assay buffer (pH 7.4). Mix immediately by gentle inversion.

  • Validation Check : Inspect the final buffer against a light source. The solution must remain optically clear. Any turbidity indicates precipitation, invalidating the concentration.

  • Vehicle Control : Always run a parallel vehicle control containing the exact final percentage of DMSO (e.g., 1%) to baseline the enzymatic activity and rule out solvent cytotoxicity[7].

Workflow Visualization

Workflow A Solid (p-nitrophenyl)phenylphosphinic acid (CAS: 5435-78-9) B Add Anhydrous DMSO (Target: 50 mM) A->B C Vortex & Sonicate (5 mins at RT) B->C D 50 mM Master Stock (Clear Solution) C->D E Aliquots for Storage (-20°C, Light Protected) D->E Long-term Storage F Intermediate Serial Dilutions (in 100% DMSO) D->F Day of Assay G Transfer to Aqueous Buffer (pH > 6.0 to ionize phosphinic acid) F->G 1:100 Dilution H Final In Vitro Assay (Final DMSO ≤ 1%) G->H Mix Well

Workflow for preparing (p-nitrophenyl)phenylphosphinic acid stock solutions and in vitro assays.

References

  • Phosphinic acid, (p-nitrophenyl)phenyl- (CID 95166) . PubChem.[Link]

  • Triple-Helical Transition State Analogs: A New Class of Selective Matrix Metalloproteinase Inhibitors . PubMed Central (PMC).[Link]

  • Transition State Analogues of Enzymatic Reaction as Potential Drugs . SciSpace. [Link]

  • Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines . MDPI. [Link]

Sources

Method

Application Note: Phosphinic Acid, (p-Nitrophenyl)phenyl- as a Transition State Analog for Catalytic Antibody Generation

Target Audience: Researchers, scientists, and drug development professionals specializing in immunology, enzymology, and protein engineering. Introduction & Mechanistic Rationale The generation of catalytic antibodies (a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals specializing in immunology, enzymology, and protein engineering.

Introduction & Mechanistic Rationale

The generation of catalytic antibodies (abzymes) relies on the fundamental principles of transition-state theory. Enzymes achieve profound rate accelerations by stabilizing the high-energy transition state of a chemical reaction, thereby lowering the activation energy[1]. By immunizing an animal with a stable chemical analog of a reaction's transition state, the mammalian immune system can be coaxed into evolving immunoglobulins with binding pockets complementary to that transition state[1].

For the hydrolysis of esters and amides, the reaction proceeds via a negatively charged, tetrahedral intermediate. Phosphinic acid, (p-nitrophenyl)phenyl- (and its derivatives) serves as an ideal transition state analog (TSA)[2]. The stable, tetrahedral geometry of the phosphinate group perfectly mimics the transient oxyanion intermediate of ester hydrolysis. Furthermore, the p-nitrophenyl leaving group provides a highly immunogenic epitope that ensures the resulting antibody binding site is precisely contoured to accept the corresponding p-nitrophenyl ester substrate[3].

When the elicited antibody binds the planar ester substrate, the pre-organized binding pocket forces the substrate toward the tetrahedral geometry, stabilizing the developing negative charge via hydrogen bonding (often involving specific heavy-chain residues like Histidine or Tyrosine)[4].

Mechanism Substrate Planar Substrate (p-Nitrophenyl ester) TS Tetrahedral Intermediate (High Energy Oxyanion) Substrate->TS Activation Energy Barrier Products Reaction Products (Acid + p-Nitrophenol) TS->Products Spontaneous Cleavage Hapten Hapten (TSA) (Phosphinic acid derivative) Abzyme Catalytic Antibody (Complementary Pocket) Hapten->Abzyme Immunization & Maturation Abzyme->TS Binds & Stabilizes Oxyanion

Figure 1: Mechanistic rationale for utilizing a phosphinate TSA to elicit esterase-like abzymes.

Experimental Design: The Self-Validating Protocol

The generation of a catalytic antibody is a multi-phase process. The critical challenge is distinguishing true antibody-mediated catalysis from trace contamination by endogenous serum esterases. To ensure scientific integrity, this protocol integrates a self-validating competitive inhibition loop : true abzyme activity must be competitively inhibited by the addition of the free phosphinate hapten, proving that catalysis occurs exclusively within the engineered antigen-combining site[5].

Reagent & Buffer Formulations

Summarized below are the optimized buffers required for conjugation, screening, and kinetic characterization.

Buffer / ReagentCompositionPurpose
Conjugation Buffer 0.1 M MES, 0.5 M NaCl, pH 6.0EDC/NHS coupling of hapten to carrier proteins.
Immunization Carrier Keyhole Limpet Hemocyanin (KLH)Highly immunogenic carrier for in vivo response.
Screening Carrier Bovine Serum Albumin (BSA)Carrier for ELISA to avoid anti-KLH false positives.
Assay Buffer 50 mM HEPES, 150 mM NaCl, pH 7.5Optimal physiological pH for ester hydrolysis assay.
Quenching Buffer 0.2 M Glycine-NaOH, pH 10.5Stops reaction and maximizes p-nitrophenolate absorbance.

Step-by-Step Methodologies

Phase 1: Hapten Conjugation

Causality Insight: The phosphinic acid derivative must be conjugated to a large carrier protein because small molecules (haptens) cannot independently stimulate T-cell-dependent B-cell activation.

  • Activation: Dissolve 10 mg of the functionalized phosphinic acid hapten (containing a terminal carboxylate linker) in 1 mL of Conjugation Buffer. Add 5 mg of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 5 mg of sulfo-NHS. Incubate for 15 minutes at room temperature to form the active ester.

  • Coupling: Split the activated hapten into two 0.5 mL aliquots. Add one aliquot to 10 mg of KLH (for immunization) and the other to 10 mg of BSA (for screening), each dissolved in 2 mL of PBS (pH 7.4).

  • Purification: Stir the mixtures overnight at 4°C. Purify the conjugates using size-exclusion chromatography (e.g., Sephadex G-25) or extensive dialysis against PBS to remove unreacted hapten.

Phase 2: Immunization and Hybridoma Generation
  • Primary Immunization: Emulsify 100 µg of Hapten-KLH conjugate in Complete Freund's Adjuvant (CFA). Inject subcutaneously into 6-8 week old BALB/c mice.

  • Boosting: Administer booster injections of 50 µg Hapten-KLH in Incomplete Freund's Adjuvant (IFA) at weeks 2, 4, and 6.

  • Fusion: Three days following a final intravenous boost (without adjuvant), harvest the spleen. Fuse splenocytes with SP2/0 myeloma cells using PEG 1500. Plate in 96-well plates under HAT selection medium.

Phase 3: Primary and Secondary Screening

Causality Insight: Primary screening only identifies binding affinity. Secondary screening is mandatory to identify the rare subset of binders that possess the precise geometric orientation required for catalysis[5].

  • Primary Screen (ELISA): Coat plates with Hapten-BSA (1 µg/mL). Screen hybridoma supernatants for high-affinity binding. Select the top 5-10% of binders.

  • Secondary Screen (Catalytic Assay):

    • Transfer purified IgG from positive clones (1 µM final concentration) into a 96-well UV-transparent plate containing Assay Buffer.

    • Add the p-nitrophenyl ester substrate (100 µM final concentration, dissolved in 5% DMSO to ensure solubility).

    • Monitor the release of the p-nitrophenolate anion continuously at 400 nm using a microplate reader at 25°C.

  • Validation (Hapten Inhibition): For clones showing catalytic turnover, repeat the assay in the presence of 10 µM free phosphinic acid hapten. Critical: A true catalytic antibody will show >90% inhibition of the reaction rate, confirming active-site specificity[6].

Phase 4: Kinetic Characterization
  • Measure initial reaction velocities ( v0​ ) at varying substrate concentrations (10 µM to 500 µM) with a fixed antibody concentration (1 µM).

  • Subtract the background uncatalyzed rate ( kuncat​ ) determined in the absence of the antibody.

  • Fit the data to the Michaelis-Menten equation to extract Km​ and kcat​ .

Workflow S1 1. Hapten Conjugation (EDC/NHS to KLH/BSA) S2 2. Immunization (BALB/c Mice) S1->S2 S3 3. Hybridoma Selection (HAT) S2->S3 S4 4. Primary Screen (ELISA vs BSA-Hapten) S3->S4 S4->S4 Discard Non-binders S5 5. Catalytic Screen (Absorbance at 400nm) S4->S5 S6 6. Kinetic Validation (Hapten Inhibition) S5->S6 S6->S5 Must Inhibit Catalysis

Figure 2: End-to-end workflow for the generation and validation of catalytic antibodies.

Data Analysis & Expected Results

Catalytic antibodies generated against phosphinate transition state analogs typically exhibit Michaelis-Menten kinetics. The efficiency of the abzyme is quantified by the rate enhancement factor ( kcat​/kuncat​ ). A successful campaign utilizing a p-nitrophenyl phosphinate hapten should yield antibodies with rate enhancements in the range of 103 to 105 [5].

Table 2: Representative Kinetic Parameters of Phosphinate-Elicited Abzymes

ParameterDefinitionTypical Range for Successful Clones
Km​ Michaelis constant (Affinity for substrate)10 µM – 250 µM
kcat​ Turnover number (Catalytic events per second)0.1 min⁻¹ – 50 min⁻¹
kuncat​ Uncatalyzed background hydrolysis rate~10⁻⁵ min⁻¹
kcat​/kuncat​ Rate enhancement factor 1.0×1035.0×105
Ki​ Inhibition constant of the free hapten10 nM – 500 nM

Note: Structural studies (such as X-ray crystallography of the Fab fragments) often reveal that the phosphonate/phosphinate oxygens are stabilized by hydrogen-bond donors in the heavy chain complementarity-determining regions (CDRs), validating the rational design of the hapten[4].

Troubleshooting

  • High Background Hydrolysis: p-nitrophenyl esters are highly reactive and prone to spontaneous hydrolysis in basic conditions. Ensure the Assay Buffer pH does not exceed 7.5 and prepare substrate stocks fresh in anhydrous DMSO.

  • False Positive Catalysis: Contaminating serum esterases from the hybridoma culture medium (e.g., from Fetal Bovine Serum) can mimic abzyme activity. Solution: Purify the IgG stringently using Protein A/G chromatography, and always perform the hapten-inhibition control. Contaminating esterases will not be inhibited by the specific phosphinate hapten[6].

  • Product Inhibition: p-nitrophenol can sometimes bind tightly to the hydrophobic pocket of the antibody, leading to product inhibition and low turnover numbers[7]. If the reaction plateaus prematurely, plot a Dixon plot to check for product inhibition.

References

  • Golinelli-Pimpaneau, B., et al. "Crystal structure of the complex of a catalytic antibody Fab fragment with a transition state analog: structural similarities in esterase-like catalytic antibodies." Proceedings of the National Academy of Sciences, 1995. [Link]

  • MacBeath, G., Hilvert, D. "Binding Energy and Catalysis: The Implications for Transition-State Analogs and Catalytic Antibodies." Chemical Reviews, 1997.[Link]

  • Fujii, I., et al. "Transition State Analysis within a Panel of Catalytic Antibodies Generated Against a Phosphonate Transition State Analog." Taylor & Francis, 2008.[Link]

  • Charbonnier, J. B., et al. "A structural basis for transition-state stabilization in antibody-catalyzed hydrolysis: crystal structures of an abzyme at 1.8 A resolution." PubMed, 1998.[Link]

  • Tawfik, D. S., et al. "Simple method for selecting catalytic monoclonal antibodies that exhibit turnover and specificity." PubMed, 1993. [Link]

  • Gigant, B., et al. "1YEK: CATALYTIC ANTIBODY D2.3 COMPLEX." RCSB Protein Data Bank, 1997.[Link]

  • Shokat, K. M., Schultz, P. G. "Catalytic Antibodies." Annual Review of Immunology, 1990.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in (p-Nitrophenyl)phenylphosphinic Acid Synthesis

Welcome to the technical support center for the synthesis of phosphinic acid, (p-nitrophenyl)phenyl-. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot co...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of phosphinic acid, (p-nitrophenyl)phenyl-. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges that can lead to low yields during this synthesis. By understanding the underlying chemical principles and potential pitfalls, you can optimize your reaction conditions and achieve more consistent and successful outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing (p-nitrophenyl)phenylphosphinic acid, and which is most susceptible to low yields?

There are several established methods for forming the crucial P-C bond in arylphosphinic acids.[1] The two primary routes applicable to (p-nitrophenyl)phenylphosphinic acid are:

  • Friedel-Crafts Phosphinylation: This involves the electrophilic substitution of an aromatic ring (like nitrobenzene) with a phosphorus-containing electrophile.

  • Michaelis-Arbuzov Reaction: This reaction involves the nucleophilic attack of a trivalent phosphorus compound on an aryl halide.[2]

While both methods are viable, the Michaelis-Arbuzov reaction and its variations are more frequently employed for this specific synthesis. However, this reaction is sensitive to starting material quality, reaction conditions, and potential side reactions, making it a common source of yield issues.[3]

Q2: I'm observing a significant amount of unreacted starting material. What are the likely causes?

Incomplete conversion is a frequent culprit for low yields. Several factors can contribute to this:

  • Insufficient Reaction Temperature: The Michaelis-Arbuzov reaction often requires elevated temperatures (commonly 120°C - 160°C) to proceed to completion.[2] Insufficient heating can lead to a stalled reaction.

  • Poor Quality of Reagents: The purity of your starting materials, particularly the trivalent phosphorus reagent and the p-nitrophenyl halide, is critical. Contaminants can interfere with the reaction.

  • Inappropriate Solvent: The choice of solvent can significantly impact reaction rates. A solvent that does not adequately dissolve the reactants at the reaction temperature can hinder the reaction.

  • Steric Hindrance: While less of a concern with p-substituted aromatics, significant steric bulk on either reactant can slow down the nucleophilic attack.[4]

Q3: My reaction seems to be producing several side products, leading to a complex mixture and low yield of the desired product. What are these side reactions, and how can I minimize them?

Side reactions are a major contributor to low yields. Key side reactions to consider include:

  • Hydrolysis: Trivalent phosphorus compounds and the resulting phosphinate esters are susceptible to hydrolysis, especially in the presence of moisture.[5][6] This can lead to the formation of undesired phosphoric or phosphorous acids.

  • Oxidation: Trivalent phosphorus compounds can be oxidized to their pentavalent counterparts by atmospheric oxygen, particularly at elevated temperatures.[7] This depletes the active nucleophile.

  • Rearrangement Reactions: In some cases, the intermediate phosphonium salt in the Michaelis-Arbuzov reaction can undergo rearrangements, leading to isomeric byproducts.[8]

  • Reductive N-methylation: In reactions involving certain amines, reductive N-methylation can occur, consuming the starting amine and reducing the yield of the desired product.[9]

To mitigate these, ensure all glassware is thoroughly dried, use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q4: I've successfully formed the phosphinate ester, but I'm losing a significant amount of product during the final hydrolysis step to the phosphinic acid. What's going wrong?

The hydrolysis of the phosphinate ester to the final phosphinic acid is a critical step that can be surprisingly problematic.[10]

  • Incomplete Hydrolysis: The stability of phosphonate esters can make hydrolysis challenging, often requiring harsh conditions like refluxing in concentrated acid (e.g., HCl).[11][12] Insufficiently strong acidic or basic conditions, or too short a reaction time, will result in incomplete conversion.

  • Product Degradation: The harsh conditions required for hydrolysis can sometimes lead to the degradation of the desired phosphinic acid, especially if the molecule contains other sensitive functional groups.[5]

  • P-C Bond Cleavage: In some cases, particularly with electron-rich aromatic systems, the acidic conditions of hydrolysis can lead to the cleavage of the newly formed P-C bond.[11]

Careful optimization of the hydrolysis conditions, including the choice of acid or base, concentration, temperature, and reaction time, is crucial.

Q5: Purification of the final (p-nitrophenyl)phenylphosphinic acid is proving difficult, and I'm experiencing significant product loss. What are the best practices for purification?

The high polarity of phosphinic acids can make purification challenging.[9]

  • Crystallization: This is often the preferred method for purifying the final product. However, finding a suitable solvent system can be difficult due to the high solubility of phosphinic acids in many common solvents.[13] Experiment with a range of solvent polarities.

  • Column Chromatography: Due to their polarity, phosphinic acids can bind strongly to silica gel, leading to poor recovery.[12] Reversed-phase chromatography may be a more suitable option.

  • Salt Formation: Conversion of the phosphinic acid to a salt (e.g., with an amine or an alkali metal) can sometimes facilitate purification by altering its solubility properties.[13]

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving low-yield issues.

Problem 1: Low Conversion of Starting Materials
Possible Cause Suggested Solution Scientific Rationale
Inadequate Reaction Temperature Gradually increase the reaction temperature in increments of 10-20°C, monitoring the reaction progress by TLC or ³¹P NMR.The Michaelis-Arbuzov reaction is a thermally driven process, and higher temperatures increase the reaction rate.[2]
Poor Reagent Quality Purify starting materials before use (e.g., distillation of liquids, recrystallization of solids). Purchase high-purity reagents from a reputable supplier.Impurities can act as inhibitors or participate in side reactions, consuming reagents and lowering the yield.
Suboptimal Solvent Experiment with different high-boiling aprotic solvents (e.g., toluene, xylene, DMF, DMSO) to ensure adequate solubility of all reactants at the reaction temperature.For the SN2-type mechanism of the Michaelis-Arbuzov reaction, the solvent must facilitate the interaction between the nucleophilic phosphorus species and the electrophilic aryl halide.[2]
Problem 2: Formation of Multiple Byproducts
Possible Cause Suggested Solution Scientific Rationale
Presence of Water Thoroughly dry all glassware in an oven before use. Use anhydrous solvents. Consider adding a drying agent to the reaction mixture if appropriate.Water can hydrolyze the trivalent phosphorus starting material and the phosphinate ester product, leading to unwanted byproducts.[6]
Presence of Oxygen Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Degas the solvent before use.Trivalent phosphorus compounds are susceptible to oxidation by atmospheric oxygen, which deactivates the nucleophile.[7]
Friedel-Crafts Side Reactions If using a Friedel-Crafts approach, carefully control the stoichiometry of the Lewis acid catalyst. Over-alkylation or acylation can occur if an excess of the catalyst is used.[14][15]The product of a Friedel-Crafts reaction is often more reactive than the starting material, leading to polysubstitution.[14]
Problem 3: Low Yield During Hydrolysis of the Phosphinate Ester
Possible Cause Suggested Solution Scientific Rationale
Incomplete Hydrolysis Increase the concentration of the acid or base used for hydrolysis. Extend the reaction time and/or increase the temperature.[11]The P-O bond in phosphinate esters can be quite stable, requiring forcing conditions to achieve complete cleavage.[10]
Product Degradation If the product is sensitive to harsh conditions, consider alternative, milder hydrolysis methods, such as using trimethylsilyl halides (e.g., TMSBr or TMSI) followed by a methanol quench.[16][17]Silyl halides can cleave the ester bond under milder conditions than strong acids or bases, preserving sensitive functional groups.[6]
P-C Bond Cleavage If P-C bond cleavage is suspected, try using less harsh hydrolysis conditions or a different synthetic route that avoids strong acids in the final step.The C-P bond can be labile under certain conditions, particularly with activating or deactivating groups on the aromatic ring.[11]

Experimental Protocols

General Anhydrous Reaction Setup
  • Place a magnetic stir bar in a round-bottom flask equipped with a reflux condenser.

  • Dry the glassware in an oven at >100°C for at least 4 hours, or flame-dry under vacuum.

  • Assemble the glassware while hot and allow it to cool to room temperature under a stream of dry nitrogen or argon.

  • Maintain a positive pressure of inert gas throughout the reaction.

  • Introduce anhydrous solvents and liquid reagents via syringe through a rubber septum. Add solid reagents under a positive flow of inert gas.

Visualizing the Troubleshooting Process

Caption: Troubleshooting workflow for low yield synthesis.

References

  • Wikipedia. (2024). Michaelis–Arbuzov reaction. Retrieved from [Link]

  • Science of Synthesis. (2007).
  • Doak, G. O., & Freedman, L. D. (1951). The Synthesis of Arylphosphonic and Diarylphosphinic Acids by the Diazo Reaction. Journal of the American Chemical Society, 73(12), 5658–5660.
  • G. David, et al. (2017). Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry, 13, 2146-2180.
  • Urbanovský, P., Kotek, J., Císařová, I., & Hermann, P. (2020). Selective and clean synthesis of aminoalkyl-H-phosphinic acids from hypophosphorous acid by phospha-Mannich reaction. RSC Advances, 10(36), 21435–21451.
  • Organic Chemistry Portal. (n.d.). Phosphinate or phosphinic acid derivative synthesis by substitution or addition. Retrieved from [Link]

  • Rosowsky, A., Forsch, R. A., & Moran, R. G. (2009). A Stereoselective Synthesis of Phosphinic Acid Phosphapeptides Corresponding to Glutamyl-γ-glutamate and Incorporation into Potent Inhibitors of Folylpoly-γ-glutamyl Synthetase. The Journal of organic chemistry, 74(15), 5479-5490.
  • Gancarz, R., Gancarz, I., & Leśniak, S. (2019). Michaelis-Arbuzov-Type Reaction of 1-Imidoalkyltriarylphosphonium Salts with Selected Phosphorus Nucleophiles. Molecules (Basel, Switzerland), 24(18), 3379.
  • CCS Chemistry. (2020). Radical Arbuzov Reaction. CCS Chemistry, 2(1), 1-10.
  • Han, C., et al. (2009). Amide-Assisted Hydrolysis of β-Carboxamido-Substituted Phosphinic Acid Esters. The Journal of Organic Chemistry, 74(7), 2845-2848.
  • Boyd, E. A. (1990). Phosphinic acid synthesis.
  • Organic Chemistry Portal. (n.d.). Arbuzov Reaction. Retrieved from [Link]

  • Keglevich, G. (2017). Synthesis of Phosphinic Acid Derivatives; Traditional Versus up-to-Date Synthetic Procedures. Current Organic Chemistry, 21(24), 2548-2561.
  • Kent Academic Repository. (1990). PHOSPHINIC ACID SYNTHESIS. Retrieved from [Link]

  • Beilstein Journals. (2017). Phosphonic acid: preparation and applications. Beilstein Journal of Organic Chemistry, 13, 2146-2180.
  • Keglevich, G., & Szekrényi, A. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules (Basel, Switzerland), 26(21), 6423.
  • The Royal Society of Chemistry. (2004). Supplementary data. Retrieved from [Link]

  • ACS Publications. (2019). Surface-Assisted Selective Air Oxidation of Phosphines Adsorbed on Activated Carbon. The Journal of Organic Chemistry, 84(17), 10849-10857.
  • Keglevich, G., & Szekrényi, A. (2021). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules (Basel, Switzerland), 26(21), 6423.
  • Google Patents. (2020).
  • Taylor & Francis Online. (2019). Phospha-Mannich reactions of hypophosphorous acid H 3 PO 2.
  • ACS Publications. (2021). Self-Enhanced Selective Oxidation of Phosphonate into Phosphate by Cu(II)/H2O2: Performance, Mechanism, and Validation. Environmental Science & Technology, 56(1), 543-552.
  • Hach. (n.d.). Chemistry Explained: Phosphonates. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-NITROPHENYLACETIC ACID. Retrieved from [Link]

  • Google Patents. (1976).
  • Organic Chemistry Portal. (n.d.). Phosphate and phosphite synthesis by esterification, hydrolysis and oxidation. Retrieved from [Link]

  • Wikipedia. (2024). Friedel–Crafts reaction. Retrieved from [Link]

  • Google Patents. (1976).
  • National Institutes of Health. (2016). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 6(96), 93484-93504.

Sources

Optimization

Technical Support Center: Troubleshooting Background Absorbance in Phosphinic acid, (p-nitrophenyl)phenyl- Assays

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals utilizing Phosphinic acid, (p-nitrophenyl)phenyl- (commonly known as p-nitrophenyl phenylp...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals utilizing Phosphinic acid, (p-nitrophenyl)phenyl- (commonly known as p-nitrophenyl phenylphosphinate or NPPP) in their biochemical assays. This chromogenic substrate is critical for profiling the kinetics of phosphotriesterases, lipases, and specific serine proteases.

While highly sensitive, the assay's reliance on the release of p-nitrophenol (pNP) makes it notoriously susceptible to high background absorbance at 400–405 nm[1]. This guide deconstructs the chemical causality behind background noise and provides self-validating protocols to ensure absolute data integrity.

Part 1: The Mechanistic Causality of Background Absorbance

To effectively troubleshoot, we must first understand the chemical environment of the assay. The generation of the yellow p-nitrophenolate anion is not exclusive to enzymatic catalysis; it is a competitive system between your target enzyme and environmental nucleophiles[2].

The P-O-Ar (phosphinate ester) bond in Phosphinic acid, (p-nitrophenyl)phenyl- features a highly electrophilic phosphorus center. High background absorbance is almost always driven by one of three mechanisms:

  • pH-Driven Spontaneous Hydrolysis: The leaving group, p-nitrophenol, has a pKa of ~7.15. To achieve maximum molar absorptivity ( ϵ≈18,000M−1cm−1 ) at 405 nm, assays are typically run at alkaline pH (8.0–9.8)[3]. However, at elevated pH, the increased concentration of hydroxide ions ( OH− ) acts as a nucleophile, leading to base-catalyzed spontaneous hydrolysis of the substrate[4].

  • Buffer Nucleophilicity: Primary and secondary amines found in common biological buffers (e.g., Tris, Diethanolamine) are strong nucleophiles. They directly attack the phosphorus atom, causing a rapid, non-enzymatic "burst" of p-nitrophenolate release[5].

  • Substrate Degradation: Phosphinic acid esters are highly hygroscopic. Prolonged exposure to aqueous environments or repeated freeze-thaw cycles will pre-hydrolyze the stock before it ever reaches the microplate[6].

Pathway Substrate p-Nitrophenyl Phenylphosphinate (Colorless Substrate) Enzyme Enzymatic Cleavage (Target Hydrolase) Substrate->Enzyme Specific Catalysis Spontaneous Non-Enzymatic Cleavage (High pH, Temp) Substrate->Spontaneous Background Hydrolysis Buffer Nucleophilic Buffer Attack (e.g., Tris) Substrate->Buffer Chemical Interference Product p-Nitrophenolate Anion (Yellow, 405 nm) Enzyme->Product Phosphinate Phenylphosphinic Acid (Byproduct) Enzyme->Phosphinate Spontaneous->Product Spontaneous->Phosphinate Buffer->Product Buffer->Phosphinate

Diagram 1: Enzymatic vs. non-enzymatic pathways generating p-nitrophenolate (405 nm).

Part 2: Troubleshooting Guide & FAQs

FAQ 1: My "Substrate-Only" blank is turning yellow immediately upon adding buffer. What is causing this?

Causality & Solution: This is the hallmark of chemical interference from your buffer system or severe substrate degradation.

  • Buffer Interference: If you are using Tris-HCl or Diethanolamine, the primary/secondary amine groups are actively hydrolyzing the substrate[7]. Solution: Switch to a non-nucleophilic Good's buffer with a tertiary amine structure, such as HEPES or MOPS[5].

  • Substrate Degradation: If your buffer is non-nucleophilic, your substrate stock has likely degraded. Solution: Always prepare the primary stock in anhydrous DMSO or DMF and store it desiccated at -20°C[6]. Only dilute into aqueous working buffers immediately prior to initiating the reaction.

FAQ 2: The background is low initially but drifts upward significantly over a 30-minute incubation. How do I fix this?

Causality & Solution: This indicates temperature-dependent or pH-dependent spontaneous hydrolysis[4].

  • Thermal Equilibration: Ensure all reagents are pre-equilibrated to the assay temperature (e.g., 25°C or 37°C) before mixing. Temperature gradients across a microplate cause uneven background drift[1].

  • pH Optimization: If your target enzyme retains activity at physiological pH, drop the assay pH from 9.0 to 7.5. While this reduces the immediate extinction coefficient of pNP, it exponentially decreases the rate of spontaneous hydrolysis. You can recover the signal by quenching the reaction with 1 N NaOH at the end of the incubation, which simultaneously stops the enzyme and fully deprotonates the accumulated pNP for maximum absorbance[3].

FAQ 3: Both my blanks are clean, but my sample wells have high background before the reaction even starts. What is wrong?

Causality & Solution: This is Matrix Interference. Biological samples (e.g., cell lysates, serum) often contain endogenous compounds (like hemoglobin or cytochromes) that absorb light near 405 nm[1]. Additionally, crude samples or blocking agents (like BSA) may contain contaminating background esterases[2].

  • Solution: You must implement a "Sample-Only" blank (Sample + Buffer, no substrate) to subtract intrinsic matrix absorbance[8]. To inhibit contaminating metallo-phosphatases, consider adding specific inhibitors (e.g., EDTA or tartrate) to the sample prep, provided they do not inhibit your target enzyme.

DecisionTree Start High Background at 405 nm? CheckBlank Does the Substrate-Only Blank turn yellow? Start->CheckBlank BufferCheck Using a nucleophilic buffer (e.g., Tris)? CheckBlank->BufferCheck Yes SampleCheck Does Sample-Only Blank absorb at 405 nm? CheckBlank->SampleCheck No SwitchBuffer Switch to Good's Buffers (HEPES, MOPS) BufferCheck->SwitchBuffer Yes AgeCheck Is the substrate stock old or in water? BufferCheck->AgeCheck No FreshStock Prepare fresh stock in anhydrous DMSO AgeCheck->FreshStock Yes MatrixInterference Matrix Interference (Hemolysis, Pigments) SampleCheck->MatrixInterference Yes BackgroundEnzyme Endogenous esterases in sample or blocker SampleCheck->BackgroundEnzyme No

Diagram 2: Decision tree for diagnosing high background in p-nitrophenyl assays.

Part 3: Quantitative Data on Buffer Compatibility

The choice of buffer fundamentally dictates the baseline stability of p-nitrophenyl-based substrates. The table below summarizes the causality between buffer chemistry and non-enzymatic background generation.

Buffer SystemTypical pH RangeNucleophilicitySpontaneous Hydrolysis RateRecommendation
Tris-HCl 7.5 - 9.0High (Primary Amine)++++Avoid; causes rapid burst kinetics.
Diethanolamine 8.8 - 10.0High (Secondary Amine)+++++Avoid unless required for specific alkaline enzymes.
Glycine-NaOH 8.6 - 10.6Moderate+++Acceptable for high pH, but requires strict blanking.
HEPES 6.8 - 8.2Low (Tertiary Amine)+Highly Recommended.
MOPS 6.5 - 7.9Low (Tertiary Amine)+Highly Recommended.

Part 4: Self-Validating Experimental Protocol

To ensure scientific integrity and isolate the exact source of any background noise, every assay must be run as a self-validating system. Follow this methodology to mathematically eliminate background artifacts.

Step 1: Reagent Preparation
  • Substrate Stock: Reconstitute Phosphinic acid, (p-nitrophenyl)phenyl- in anhydrous DMSO to a stock concentration of 10–50 mM. Purge the vial with inert gas (nitrogen or argon) to displace moisture and store at -20°C[6].

  • Assay Buffer: Prepare 50 mM HEPES, pH 7.5, 100 mM NaCl. Do NOT use Tris[2].

  • Quench Solution: Prepare 1.0 N NaOH in deionized water[3].

Step 2: Microplate Setup (96-Well Clear Bottom Plate)

Design the plate to include the following controls in triplicate to isolate variables:

  • A. Total Reaction: 10 µL Sample + 80 µL Buffer + 10 µL Substrate. (Measures total pNP release).

  • B. Substrate Blank: 10 µL Buffer + 80 µL Buffer + 10 µL Substrate. (Monitors spontaneous/buffer hydrolysis).

  • C. Sample Blank: 10 µL Sample + 90 µL Buffer. (Monitors matrix absorbance/pigments).

  • D. True Blank: 100 µL Buffer. (Spectrophotometer baseline).

Step 3: Execution and Measurement
  • Add Samples and Buffers to their respective wells. Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 10 minutes to ensure thermal equilibrium[1].

  • Initiate the reaction by rapidly adding 10 µL of the working Substrate solution (diluted in buffer immediately prior to use) to the Total Reaction and Substrate Blank wells.

  • Incubate for the defined time (e.g., 15–30 minutes) protected from light.

  • Quench the reaction by adding 50 µL of 1.0 N NaOH to all wells. This accomplishes two things: it denatures the enzyme to stop the reaction, and it shifts the p-nitrophenol equilibrium entirely to the highly absorbing phenolate form[3].

  • Read absorbance at 405 nm immediately[8].

Step 4: Data Correction

Calculate the true enzymatic signal by subtracting the isolated background variables:

NetAbsorbance=AbsTotal​−(AbsSubstrateBlank​−AbsTrueBlank​)−(AbsSampleBlank​−AbsTrueBlank​)

References

  • NIH PMC. "Analysis of Protein Tyrosine Phosphatases and Substrates." National Institutes of Health. URL: [Link]

  • NIH PMC. "Pauli Exclusion by n→π* Interactions: Implications for Paleobiology." National Institutes of Health. URL: [Link]

  • DTIC. "Direct Kinetic Evidence for the Formation of an Acylpyridinium Intermediate in Synthetic p-Nitrophenyl Esterase-Catalyzed Hydrolysis." Defense Technical Information Center. URL:[Link]

  • ACS Publications. "Direct Kinetic Evidence for the Formation of an Acylpyridinium Intermediate in Synthetic p-Nitrophenyl Esterase-Catalyzed Hydrolysis Reactions | Macromolecules." American Chemical Society. URL: [Link]

  • ResearchGate. "Effect of spontaneous hydrolysis of p-nitrophenylacetate in aqueous solutions on kinetic characteristics of carbonic anhydrase." ResearchGate. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Validating Enzyme Kinetics Data: A Comparative Guide to Using Phosphinic Acid, (p-nitrophenyl)phenyl-

An in-depth technical guide for researchers, scientists, and drug development professionals on the application of phosphinic acid derivatives in enzyme kinetics. Accurate validation of enzyme kinetics is the cornerstone...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for researchers, scientists, and drug development professionals on the application of phosphinic acid derivatives in enzyme kinetics.

Accurate validation of enzyme kinetics is the cornerstone of early-stage drug discovery and mechanistic enzymology. A persistent challenge in the field is the precise determination of active enzyme concentration ( [E]0​ ) and the robust validation of transition-state stabilization. Relying solely on total protein concentration (e.g., via Bradford or BCA assays) often leads to underestimated kcat​ values, as these methods cannot distinguish between active, partially denatured, or misfolded proteins.

To solve this, Phosphinic acid, (p-nitrophenyl)phenyl- and its esterified derivatives have emerged as elite kinetic tools. By exploiting the unique geometry of the phosphorus center and the chromogenic properties of the p-nitrophenyl group, these compounds serve a dual purpose: acting as ultra-tight Transition State Analogue (TSA) inhibitors for metalloenzymes, and as stoichiometric active-site titrants for serine hydrolases [1].

This guide objectively compares the performance of this phosphinic acid scaffold against traditional kinetic validators and provides self-validating experimental protocols to ensure absolute data integrity.

The Causality Behind the Chemistry: Why Phosphinic Acids?

To understand why this specific scaffold outperforms standard ground-state substrates, we must look at the causality of enzyme catalysis. Enzymes achieve massive rate enhancements by stabilizing the high-energy transition state of a reaction, not the ground state.

During the hydrolysis of a peptide or ester bond, the sp2 hybridized carbonyl carbon transitions into an sp3 hybridized tetrahedral intermediate. Traditional competitive inhibitors often mimic the flat ground state. In contrast, the phosphorus atom in Phosphinic acid, (p-nitrophenyl)phenyl- is inherently tetrahedral, perfectly mimicking the geometry and electrostatic distribution of the transition state [1].

Furthermore, the inclusion of the p-nitrophenyl moiety provides two distinct advantages depending on the assay:

  • In Free Acid Form (TSA Inhibition): The bulky, electron-withdrawing p-nitrophenyl group maps deep hydrophobic S1/S1' subsites in metalloproteases and phosphatases, driving Ki​ values down to the low-nanomolar or picomolar range [3].

  • In Ester Form (Active Site Titration): When the scaffold is esterified, the p-nitrophenyl group acts as an exceptional leaving group. Upon nucleophilic attack by an active-site serine, p-nitrophenolate is released, providing a highly visible spectrophotometric "burst" at 400 nm that is directly proportional to the molarity of the active enzyme[2].

Mechanistic Visualization

G E Free Enzyme (E) ES Enzyme-Substrate Complex E->ES + Substrate EI Enzyme-Inhibitor Complex (Ultra-Tight Binding) E->EI + Inhibitor S Ground-State Substrate S->ES TS Tetrahedral Transition State (High Energy) ES->TS Catalysis I Phosphinic Acid Derivative (Tetrahedral Mimic) I->EI EI->TS Blocks TS Formation

Fig 1: Phosphinic acids bypass ground-state binding by directly mimicking the transition state.

Comparative Performance Analysis

When validating kinetic data, researchers must choose the appropriate probe. The table below objectively compares the phosphinic acid scaffold against traditional alternatives like p-Nitrophenyl acetate (PNPA) and standard reversible inhibitors.

Performance MetricPhosphinic acid, (p-nitrophenyl)phenyl- (and Esters)p-Nitrophenyl acetate (PNPA)Standard Reversible Inhibitors (e.g., EDTA)
Mechanism of Action Transition State Analogue (TSA) / Covalent TitrantGround-State SubstrateGround-State Binding / Metal Chelation
Binding Affinity Ultra-high (pM to low nM Ki​ )Low to Moderate ( Km​ in mM)Moderate ( μ M to nM Ki​ )
Primary Utility Active site titration ( [E]0​ ), True kcat​ validationRoutine activity screeningReversible pathway blocking
Readout Modality Spectrophotometric (400 nm pre-steady-state burst)Spectrophotometric (400 nm steady-state)Indirect (Activity reduction)
Chemical Stability High (P-C bonds are enzymatically and chemically stable) [4]Low (Prone to rapid auto-hydrolysis in buffer)Variable

Takeaway: While PNPA is sufficient for basic screening, it suffers from high background auto-hydrolysis. Phosphinic acid derivatives offer a chemically stable P-C backbone [4], ensuring that any absorbance change is strictly enzyme-mediated, thereby increasing the signal-to-noise ratio for precise kinetic validation.

Self-Validating Experimental Protocols

A protocol is only as good as its internal controls. The following workflows are designed as self-validating systems . In Protocol A, the burst amplitude provides the exact active enzyme concentration. If the enzyme batch is 50% degraded, the burst will perfectly reflect this, preventing the researcher from calculating an artificially low kcat​ .

Protocol A: Active Site Titration (Burst Kinetics) to Determine [E]0​

Use Case: Validating the exact molarity of active serine hydrolases or esterases prior to Michaelis-Menten characterization.

  • Baseline Setup: Prepare 50 mM HEPES buffer (pH 7.5, 100 mM NaCl) at 25°C. Blank the spectrophotometer at 400 nm.

  • Enzyme Equilibration: Add the target enzyme to the cuvette to a theoretical concentration of 5 μ M (based on total protein mass).

  • Titrant Injection: Using a stopped-flow apparatus or rapid mixing, inject the esterified phosphinic acid titrant to a final concentration of 50 μ M (ensuring [I]≫[E] ).

  • Data Acquisition: Record the absorbance at 400 nm continuously for 5 minutes. You will observe a rapid initial "burst" followed by a slow steady-state turnover.

  • Self-Validating Analysis: Plot A400​ vs. time. Extrapolate the linear steady-state phase back to the y-axis ( t=0 ). The y-intercept represents the burst absorbance ( ΔA ).

  • Calculation: Calculate active [E]0​ using the Beer-Lambert law: [E]0​=ΔA/(ϵ⋅l) , where ϵ for p-nitrophenolate is ≈18,000M−1cm−1 at pH 7.5.

Protocol B: Validating Ki​ via Competitive TSA Inhibition

Use Case: Validating the kinetic mechanism of metalloproteases using the free acid form.

  • Substrate Preparation: Prepare a standard fluorogenic substrate at varying concentrations ( [S] ranging from 0.2Km​ to 5Km​ ).

  • Inhibitor Titration: Prepare the free Phosphinic acid, (p-nitrophenyl)phenyl- in a concentration series bracketing the estimated Ki​ (e.g., 0.1 nM to 100 nM).

  • Equilibration (Critical Step): Mix the enzyme and the phosphinic acid inhibitor first. Incubate for 15 minutes. Because TSAs bind tightly and often slowly, pre-equilibration is mandatory to prevent non-linear initial rates.

  • Reaction Initiation: Add the substrate to initiate the reaction and measure the initial velocity ( v0​ ) for each [S] and [I] combination.

  • Data Validation: Plot the data using a Cornish-Bowden plot ( [S]/v0​ vs. [I] ). A true competitive TSA will yield parallel lines, confirming that the inhibitor and substrate compete for the exact same active site geometry.

Workflow Visualization

Workflow Step1 1. Prepare Enzyme & Buffer (e.g., 50 mM HEPES, pH 7.5) Step2 2. Rapid Titrant Injection (Excess Titrant >> [E]) Step1->Step2 Step3 3. Monitor Absorbance (λ = 400 nm for p-nitrophenol) Step2->Step3 Step4 4. Plot Burst Kinetics (Absorbance vs. Time) Step3->Step4 Step5 5. Extrapolate to t=0 (Calculate Active [E]0) Step4->Step5

Fig 2: Step-by-step experimental workflow for active site titration using burst kinetics.

References

  • Structure-Guided, Single-Point Modifications in the Phosphinic Dipeptide Structure Yield Highly Potent and Selective Inhibitors of Neutral Aminopeptidases Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Detection of an enzyme iso-mechanism by means of the kinetics of covalent inhibition PMC - NIH.gov URL:[Link]

  • Functional Interrelationships in the Alkaline Phosphatase Superfamily: Phosphodiesterase Activity of Escherichia coli Alkaline Phosphatase Biochemistry - ACS Publications URL:[Link]

  • The Hydrolysis of Phosphinates and Phosphonates: A Review PMC - NIH.gov URL:[Link]

Comparative

A Guide to Cross-Validation of Binding Models for Phosphinic acid, (p-nitrophenyl)phenyl-

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for the cross-validation of computational binding models, using Phosphinic acid, (p-nitrophenyl)phenyl- as a c...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the cross-validation of computational binding models, using Phosphinic acid, (p-nitrophenyl)phenyl- as a case study. As a senior application scientist, the goal is to present not just a protocol, but a self-validating system of inquiry that bridges the gap between in silico predictions and empirical, laboratory-based evidence. We will explore the causal logic behind experimental choices and the statistical rigor required to build trustworthy and predictive molecular models.

The Rationale for Rigorous Model Validation

Phosphinic acid derivatives are a class of compounds known for their potential as enzyme inhibitors, particularly targeting metalloproteases and aspartic acid proteinases.[1][2] The specific compound, Phosphinic acid, (p-nitrophenyl)phenyl-, represents a scaffold of interest for rational drug design. Computational binding models, such as those generated from molecular docking or quantitative structure-activity relationship (QSAR) studies, are indispensable tools for predicting the binding affinity and mode of such compounds to their protein targets.

However, a computational model is only as valuable as its predictive power on new, unseen data. Without rigorous validation, a model may appear robust for the data on which it was trained but fail to generalize to new chemical entities. Cross-validation is the process of assessing how the results of a statistical analysis will generalize to an independent data set.[3] It is a critical step to prevent overfitting and to ensure the model accurately reflects the underlying biophysical interactions.

This guide will walk through the process of developing a hypothetical binding model for Phosphinic acid, (p-nitrophenyl)phenyl- against a plausible target and then detail the methodologies for its cross-validation with experimental data.

Hypothetical Model Development: Docking to a Metalloproteinase

Let us assume a hypothetical scenario where we are investigating Phosphinic acid, (p-nitrophenyl)phenyl- as an inhibitor of a matrix metalloproteinase (MMP), a class of zinc-dependent endopeptidases involved in cancer and inflammation. Phosphinic acids are excellent transition-state analogs for the substrates of these enzymes.[2]

Our initial step would be to generate a binding model using molecular docking. This involves:

  • Target Preparation: Obtaining a high-resolution crystal structure of our target MMP from the Protein Data Bank (PDB). The protein structure is prepared by adding hydrogens, assigning partial charges, and defining the binding pocket.

  • Ligand Preparation: Generating a 3D conformation of Phosphinic acid, (p-nitrophenyl)phenyl-.

  • Docking Simulation: Using a program like AutoDock or Glide to predict the binding pose and estimate the binding affinity (scoring).

The output is a predicted binding energy (e.g., in kcal/mol) and a specific 3D orientation of the ligand within the enzyme's active site. This constitutes our initial, unvalidated binding model.

Cross-Validation Methodologies: A Two-Pronged Approach

A robust validation strategy involves both internal and external methods.

Internal Cross-Validation

If we were building a QSAR model based on a series of related phosphinic acid analogs, we would employ internal cross-validation techniques. These methods involve partitioning the dataset into training and testing sets.[3]

  • k-Fold Cross-Validation: The dataset is randomly divided into 'k' subsets. One subset is used as the test set, and the other k-1 subsets are used for training. This process is repeated k times, with each subset used once as the test set. The results are then averaged.

  • Leave-One-Out Cross-Validation (LOOCV): A special case of k-fold cross-validation where k equals the number of compounds in the dataset. For each compound, a model is built using all other compounds and then used to predict the activity of the left-out compound.

These methods provide an estimate of the model's performance without the need for new experimental data.

External Cross-Validation: The Gold Standard

The most critical test of a binding model is its ability to predict the activity of compounds not included in the training set. This requires generating new experimental data to compare against the model's predictions.

The following workflow outlines the process of external cross-validation:

External_Cross_Validation_Workflow cluster_computational Computational Modeling cluster_experimental Experimental Validation cluster_analysis Comparative Analysis model_dev Develop Binding Model (e.g., Molecular Docking) predict Predict Binding Affinity (e.g., Scoring Function) model_dev->predict Generates compare Compare Predicted vs. Experimental Data predict->compare Provides Predicted Value assay_dev Develop In Vitro Assay (e.g., Enzyme Inhibition) measure Measure Experimental Binding Affinity (e.g., IC50/Ki) assay_dev->measure Enables measure->compare Provides Experimental Value refine Refine Model Based on Discrepancies compare->refine Informs refine->model_dev Iterative Improvement

Caption: Workflow for external cross-validation of a computational binding model.

Experimental Protocol: In Vitro MMP Inhibition Assay

To externally validate our hypothetical model, we need to determine the inhibitory potency of Phosphinic acid, (p-nitrophenyl)phenyl- against our target MMP. An enzyme inhibition assay is the standard method.

Materials
  • Recombinant human MMP

  • Fluorogenic MMP substrate

  • Assay buffer (e.g., 50 mM Tris, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 1 µM ZnCl₂)

  • Phosphinic acid, (p-nitrophenyl)phenyl-

  • DMSO (for compound dilution)

  • 96-well black microplates

  • Fluorescence plate reader

Experimental Workflow Diagram

Experimental_Workflow prep_reagents 1. Prepare Reagents (Enzyme, Substrate, Inhibitor) serial_dilute 2. Serially Dilute Inhibitor in DMSO prep_reagents->serial_dilute add_enzyme 3. Add Enzyme to Microplate Wells prep_reagents->add_enzyme add_inhibitor 4. Add Diluted Inhibitor to Wells and Incubate serial_dilute->add_inhibitor add_enzyme->add_inhibitor add_substrate 5. Initiate Reaction by Adding Substrate add_inhibitor->add_substrate measure_fluorescence 6. Measure Fluorescence Kinetically add_substrate->measure_fluorescence analyze_data 7. Analyze Data to Calculate IC50 measure_fluorescence->analyze_data

Caption: Step-by-step workflow for the MMP inhibition assay.

Step-by-Step Procedure
  • Compound Preparation: Prepare a stock solution of Phosphinic acid, (p-nitrophenyl)phenyl- in DMSO. Perform serial dilutions to create a range of concentrations to be tested (e.g., from 100 µM to 1 nM).

  • Enzyme Preparation: Dilute the recombinant MMP to the desired working concentration in cold assay buffer.

  • Assay Plate Setup: To the wells of a 96-well plate, add the assay buffer. Then, add a small volume (e.g., 1 µL) of the serially diluted inhibitor solutions. Also, include control wells with DMSO only (for 0% inhibition) and wells without enzyme (for background fluorescence).

  • Enzyme Addition and Incubation: Add the diluted enzyme to all wells except the background controls. Incubate the plate at room temperature for a predefined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Prepare the fluorogenic substrate in the assay buffer. Add the substrate solution to all wells to start the enzymatic reaction.

  • Data Collection: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time (kinetic read). The cleavage of the substrate by the MMP releases a fluorophore, leading to an increase in signal.

  • Data Analysis: For each inhibitor concentration, determine the initial reaction velocity (rate of fluorescence increase). Plot the percent inhibition (relative to the DMSO control) against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Data Comparison and Model Refinement

With both a predicted binding affinity from our computational model and an experimental IC50 value, we can now perform the core of the cross-validation.

Quantitative Comparison
CompoundPredicted Binding Affinity (kcal/mol)Experimental IC50 (µM)
Phosphinic acid, (p-nitrophenyl)phenyl--8.52.5
Analog A-9.21.1
Analog B-7.115.8
Analog C (Negative Control)-5.4> 100

Table 1: Hypothetical comparison of predicted and experimental data for a series of phosphinic acid analogs.

Interpretation of Results
  • Correlation: Do the predicted values correlate with the experimental results? A good model will show a strong correlation, with lower predicted binding energies corresponding to lower IC50 values.

  • Ranking: Does the model correctly rank the compounds in order of potency? This is often more important than predicting the absolute binding affinity.

  • Discrepancies: If there are significant differences between the predicted and experimental values, we must investigate the cause. Possible reasons include:

    • Incorrect binding pose predicted by the docking program.

    • The scoring function may not accurately represent the energetics of the interaction.

    • The experimental assay conditions may differ from the assumptions of the computational model.

    • The compound may have poor solubility, affecting the experimental results.

Based on this analysis, the computational model can be refined. This might involve using a different docking algorithm, a more sophisticated scoring function, or incorporating molecular dynamics simulations to account for protein flexibility.

Alternative and Complementary Models

To further strengthen the validation, the initial docking model can be compared with other computational approaches:

  • Molecular Dynamics (MD) Simulations: MD simulations can be used to assess the stability of the predicted binding pose over time and to calculate binding free energies using methods like MM/PBSA or free energy perturbation (FEP).

  • Different Scoring Functions: Using multiple scoring functions to evaluate a docked pose can provide a consensus prediction and highlight potential inaccuracies in any single function.

  • Pharmacophore Modeling: If a set of active analogs is available, a pharmacophore model can be generated to define the key chemical features required for binding. This can then be used to screen for other potential inhibitors.

Conclusion

The cross-validation of binding models is a cornerstone of modern, data-driven drug discovery. It is an iterative process that requires a close interplay between computational and experimental approaches. By systematically comparing predictions with empirical data, we can build more robust and predictive models, ultimately accelerating the design of novel therapeutics. This guide provides a foundational workflow that can be adapted and expanded for various targets and chemical series, ensuring that our in silico efforts are firmly grounded in experimental reality.

References

  • Kuntz, I. D., Blaney, J. M., Oatley, S. J., Langridge, R., & Ferrin, T. E. (1982). A geometric approach to macromolecule-ligand interactions. Journal of molecular biology, 161(2), 269-288.
  • Jorgensen, W. L. (2009). Efficient drug lead discovery and optimization. Accounts of chemical research, 42(6), 724-733.
  • Kitchen, D. B., Decornez, H., Furr, J. R., & Bajorath, J. (2004). Docking and scoring in virtual screening for drug discovery: methods and applications. Nature reviews Drug discovery, 3(11), 935-949.
  • Cross, J. B., Thompson, D. C., Rai, B. K., Baber, J. C., Fan, K. Y., Hu, Y., & Humblet, C. (2009). Comparison of several molecular docking programs: pose prediction and virtual screening accuracy.
  • Wang, R., Lu, Y., & Wang, S. (2003). The evaluation of point charges on a protein in a continuum dielectric model.
  • Wikipedia. (n.d.). Cross-validation (statistics). Retrieved from [Link]

  • PubChem. (n.d.). Phosphinic acid, (p-nitrophenyl)phenyl-. Retrieved from [Link]

  • Keglevich, G., & Bálint, E. (2012). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 17(7), 8345-8362. [Link]

  • Jiráček, J., & Yiotakis, A. (2003). Phosphinic Acid Compounds in Biochemistry, Biology and Medicine. Current medicinal chemistry, 10(20), 2133-2154.
  • O'Boyle, N. M., Banck, M., James, C. A., Morley, C., Vandermeersch, T., & Hutchison, G. R. (2011). Open Babel: An open chemical toolbox.
  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of (p-Nitrophenyl)phenyl-phosphinic Acid

As researchers and developers, our focus is often on synthesis and application. However, the responsible management of chemical waste is a critical and non-negotiable aspect of our work.

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and developers, our focus is often on synthesis and application. However, the responsible management of chemical waste is a critical and non-negotiable aspect of our work. This guide provides a comprehensive framework for the proper disposal of (p-nitrophenyl)phenyl-phosphinic acid, a compound that combines the hazards of organophosphorus and nitroaromatic functionalities. Our objective is to ensure safety, regulatory compliance, and environmental stewardship.

Hazard Profile: Understanding the "Why" Behind the Precautions

(p-Nitrophenyl)phenyl-phosphinic acid is not a common commodity chemical, and specific safety data may be limited. Therefore, a conservative approach, based on the hazards of its constituent functional groups, is essential.

  • Phosphinic Acid Moiety : The phosphinic acid group imparts corrosive properties and acts as a powerful reducing agent.[1][2] This creates a risk of severe skin burns and eye damage upon contact.[1] Its reducing nature means it is incompatible with strong oxidizing agents, with which it can react violently.

  • p-Nitrophenyl Group : Nitroaromatic compounds are well-known for their toxicity. The p-nitrophenyl group, in particular, contributes to potential systemic toxicity if swallowed, inhaled, or absorbed through the skin.[3] Compounds containing this group are often classified as environmental hazards, being very toxic to aquatic life with long-lasting effects.[3]

Table 1: Consolidated Hazard Assessment

Hazard Aspect Associated Functional Group Primary Risks & Considerations
Corrosivity Phosphinic Acid Causes severe skin burns and eye damage.[1] Requires use of robust Personal Protective Equipment (PPE).
Reactivity Phosphinic Acid Strong reducing agent.[2] Incompatible with strong oxidizers, bases, and certain metals.
Acute Toxicity p-Nitrophenyl Harmful or fatal if swallowed or in contact with skin.[1][3] Potential for respiratory irritation.[4]
Environmental Hazard p-Nitrophenyl Potentially toxic to aquatic organisms with long-term effects.[3] Must be prevented from entering drains or waterways.[5]

| Combustibility | Solid Form | As a fine powder, may form combustible dust concentrations in air.[1][4] |

Pre-Disposal: Containment and Spill Management

Proper disposal begins with rigorous containment and preparedness for accidental release.

Step-by-Step Spill Protocol
  • Evacuate & Secure: Immediately alert personnel in the vicinity and evacuate the immediate area. Ensure adequate ventilation, but avoid actions that would create airborne dust.

  • Don Appropriate PPE: At a minimum, this includes a lab coat, chemical-resistant gloves (inspect before use), and safety goggles with a face shield. For significant spills, respiratory protection may be necessary.[5]

  • Contain the Spill: Prevent the material from spreading or entering drains.[5]

  • Clean-Up (Solid):

    • GENTLY sweep or scoop the material into a suitable, clearly labeled container for hazardous waste.[6]

    • AVOID generating dust. Do not use compressed air for cleanup.[6]

    • Use spark-proof tools if there is any risk of ignition.[5]

  • Decontaminate: Wipe the spill area with a damp cloth or paper towel. Place all cleanup materials (gloves, wipes, etc.) into the hazardous waste container.

  • Report: Inform your institution's Environmental Health & Safety (EHS) office of the spill, its location, and the quantity.

The Disposal Workflow: A Decision-Making Framework

The disposal of (p-nitrophenyl)phenyl-phosphinic acid must adhere to a strict, compliant workflow. The primary and universally accepted method is through a licensed hazardous waste management service. On-site treatment is an advanced option reserved for facilities with specific permits and technical expertise.

DisposalWorkflow start Waste Generated segregate Segregate & Contain in Designated, Labeled Container start->segregate consult Consult Institutional EHS & Compound SDS segregate->consult decision On-site Treatment Permitted & Feasible? consult->decision licensed_disposal Arrange Pickup by Licensed Hazardous Waste Vendor decision->licensed_disposal No (Standard Path) onsite_protocol Execute Validated On-site Treatment Protocol (e.g., Chemical Degradation) decision->onsite_protocol Yes (Advanced) manifest Complete Hazardous Waste Manifest licensed_disposal->manifest end_licensed Compliant Disposal manifest->end_licensed validate Validate Neutralization & Dispose of Treated Waste per Regulations onsite_protocol->validate end_onsite Compliant Disposal validate->end_onsite

Caption: Decision workflow for the disposal of (p-nitrophenyl)phenyl-phosphinic acid.

Pathway A: Licensed Hazardous Waste Disposal (Standard Protocol)

This is the mandatory procedure for the vast majority of laboratories. The U.S. Environmental Protection Agency (EPA) requires that laboratory waste management practices be consistent with all applicable rules and regulations, including the Resource Conservation and Recovery Act (RCRA).[7][8]

Procedural Steps:

  • Waste Identification: Classify the material as a hazardous waste. Based on its properties, it would likely fall under codes for toxicity and corrosivity.

  • Segregation and Accumulation:

    • Store waste (p-nitrophenyl)phenyl-phosphinic acid in a dedicated, sealed, and clearly labeled container. The container must be compatible with the chemical (e.g., glass or polyethylene).[6]

    • Crucially, do not mix this waste with other chemical streams, especially strong oxidizers, to prevent dangerous reactions.

    • The label should clearly state "Hazardous Waste," the full chemical name, and associated hazards.

  • Contact EHS: Your institution's EHS department is your primary resource. They will guide you on specific internal procedures and schedule a pickup.

  • Transportation and Disposal: The EHS office will arrange for a licensed hazardous waste transporter to collect the material. The waste will be tracked using a hazardous waste manifest system from your facility to a permitted Treatment, Storage, and Disposal Facility (TSDF).[8][9]

Pathway B: Chemical Treatment & Degradation (Advanced Option)

For facilities with the appropriate permits and expertise, chemical treatment to render the waste non-hazardous before disposal is a possibility.[9] This is NOT a standard laboratory procedure and requires extensive validation. The goal would be to break down the hazardous components of the molecule.

  • Principle of Degradation: The primary targets for degradation are the toxic p-nitrophenyl group and the reactive phosphinic acid. Advanced Oxidation Processes (AOPs), such as the Fenton process (using hydrogen peroxide and an iron catalyst), have been shown to be effective in degrading 4-nitrophenol, a related compound.[10] This process generates highly oxidative hydroxyl radicals that can break the aromatic ring.[10]

  • Biodegradation: Research has also identified microbial strains capable of metabolizing nitrophenols, breaking them down into less harmful substances.[11][12][13][14] This approach, known as bioremediation, is a cornerstone of green chemistry but requires specialized bioreactors and microbial cultures.[15]

Causality and Warning: The rationale for these advanced methods is to transform the hazardous substance into non-hazardous products like CO2, water, and inorganic phosphate. However, incomplete degradation can produce intermediates that are as or more toxic than the parent compound. Any on-site treatment must be performed in compliance with EPA regulations for hazardous waste treatment and requires rigorous analytical validation (e.g., via HPLC or GC/MS) to confirm complete destruction of the hazardous material. [7][9]

Conclusion: A Commitment to Safety and Compliance

The proper disposal of (p-nitrophenyl)phenyl-phosphinic acid is a multi-step process governed by the principles of hazard recognition, containment, and regulatory compliance. For all researchers, the standard and required pathway is through your institutional EHS office for collection by a licensed hazardous waste contractor. This ensures that the material is managed safely from your lab to its final disposition. By understanding the chemical's inherent risks and adhering to these established protocols, we uphold our professional responsibility to protect ourselves, our colleagues, and the environment.

References

  • Novel strategy for biodegradation of 4-nitrophenol by the immobilized cells of Pseudomonas sp. YPS3 with Acacia gum. PMC, National Library of Medicine. Available at: [Link]

  • PHOSPHINIC ACID. Ataman Kimya. Available at: [Link]

  • Optimisation of the degradation of 4-nitrophenol by Fenton's process. ResearchGate. Available at: [Link]

  • Biodegradation of p-nitrophenol by Rhodococcus sp. 21391 unveils a two-component p-nitrophenol monooxygenase with broad substrate specificity. PMC, National Library of Medicine. Available at: [Link]

  • Biodegradation of P-nitro phenol using a novel bacterium Achromobacter denitrifacians isolated from industrial effluent water. IWA Publishing. Available at: [Link]

  • Microbial biodegradation of nitrophenols and their derivatives: A Review. Journal of Applied Biology & Biotechnology. Available at: [Link]

  • Method 8141B: Organophosphorus Compounds by Gas Chromatography. U.S. Environmental Protection Agency. Available at: [Link]

  • Microbial degradation of organophosphorus compounds. FEMS Microbiology Reviews, Oxford Academic. Available at: [Link]

  • Potential chemical transformation of phosphinic acid derivatives and their applications in the synthesis of drugs. ResearchGate. Available at: [Link]

  • Hazardous Waste: Guidelines and Regulations, Federal Register Notice. U.S. Environmental Protection Agency. Available at: [Link]

  • The Biological Impact of Some Phosphonic and Phosphinic Acid Derivatives on Human Osteosarcoma. PMC, National Library of Medicine. Available at: [Link]

  • Synthesis of Phosphinic Acid Derivatives; Traditional Versus up-to-Date Synthetic Procedures. SciSpace. Available at: [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. Available at: [Link]

  • Organophosphate/Carbamate Exposure - Management. NSW Health, Government of Australia. Available at: [Link]

  • PHOSPHINIC ACID. PubChem, National Library of Medicine. Available at: [Link]

  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. American Chemistry Council. Available at: [Link]

  • EPA Announces Accelerated Action on Four Organophosphate Pesticides Based on Updated Exposure Assessments. U.S. Environmental Protection Agency. Available at: [Link]

  • Enzymatic Bioremediation of Organophosphate Compounds—Progress and Remaining Challenges. PMC, National Library of Medicine. Available at: [Link]

  • Sensing and Degradation of Organophosphorus Compounds by Exploitation of Heat-Loving Enzymes. MDPI. Available at: [Link]

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